molecular formula C8H8O2S B1626489 2-Mercapto-3-methylbenzoic acid CAS No. 77149-11-2

2-Mercapto-3-methylbenzoic acid

Cat. No.: B1626489
CAS No.: 77149-11-2
M. Wt: 168.21 g/mol
InChI Key: IKSLUORXVBMJFU-UHFFFAOYSA-N
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Description

2-Mercapto-3-methylbenzoic acid is a useful research compound. Its molecular formula is C8H8O2S and its molecular weight is 168.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-2-sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-5-3-2-4-6(7(5)11)8(9)10/h2-4,11H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSLUORXVBMJFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60504357
Record name 3-Methyl-2-sulfanylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77149-11-2
Record name 3-Methyl-2-sulfanylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Solubility and Stability of 2-Mercapto-3-methylbenzoic Acid

[1][2]

Executive Summary

This compound (CAS 77149-11-2 ) is a specialized organosulfur intermediate used primarily in the synthesis of heterocyclic pharmaceutical scaffolds and as a ligand in coordination chemistry.[1][2][3] Structurally, it is a derivative of thiosalicylic acid (2-mercaptobenzoic acid) with a methyl group at the 3-position.[1][2]

This substitution pattern introduces specific steric and electronic effects that differentiate it from its parent compound.[2] The 3-methyl group, positioned ortho to the thiol and meta to the carboxylic acid, influences the acidity of the thiol, the solubility profile in organic media, and the kinetics of oxidative dimerization.[2]

This guide provides a rigorous analysis of its physicochemical behavior, solubility landscape, and stability protocols to ensure reproducibility in experimental workflows.

Physicochemical Profile

Understanding the molecular architecture is a prerequisite for predicting solubility and reactivity.[2]

Structural Analysis[2]
  • IUPAC Name: 2-Sulfanyl-3-methylbenzoic acid[1][2]

  • CAS Number: 77149-11-2[1][2][3]

  • Molecular Formula: C₈H₈O₂S

  • Molecular Weight: 168.21 g/mol

  • Key Functional Groups:

    • Carboxylic Acid (C-1): Primary solubilizing group in basic media.[1][2]

    • Thiol (C-2): Nucleophilic center; highly susceptible to oxidation.[1][2]

    • Methyl (C-3): Electron-donating group; provides steric bulk protecting the thiol from rapid alkylation but potentially accelerating oxidation via electron enrichment.[1][2]

Calculated Properties (In Silico)
  • cLogP: ~2.8 (Estimated; slightly more lipophilic than thiosalicylic acid due to the methyl group).

  • pKa (COOH): ~3.5 – 4.0 (Acidic).[2] The ortho-thiol group typically enhances acidity via hydrogen bonding stabilization of the carboxylate.[1][2]

  • pKa (SH): ~9.0 – 10.[2]5. The 3-methyl group may slightly destabilize the thiolate anion compared to the unsubstituted analog.[2]

Solubility Landscape

The solubility of this compound is governed by a "Solubility Cliff" dependent on pH.[1][2] Researchers must manipulate the ionization state of the carboxylic acid and thiol to achieve desired concentrations.[2]

The Solubility Cliff (pH Dependence)[2]
  • pH < 3 (Protonated Form): The compound exists as a neutral molecule.[2] Solubility in water is negligible (< 1 mg/mL).[2]

  • pH 4 – 8 (Mono-anion): Deprotonation of the carboxylic acid significantly increases aqueous solubility.[1][2]

  • pH > 9 (Di-anion): Both carboxyl and thiol groups are deprotonated.[1][2] Solubility is maximal, but oxidative instability peaks in this range due to the formation of the reactive thiolate anion (

    
    ).[1][2]
    
Solvent Compatibility Table[2]
Solvent SystemSolubility RatingPrimary UtilityNotes
Water (pH < 3) InsolublePrecipitationUsed for product isolation (acidification).[1][2]
Water (pH > 7) HighReaction MediumRequires degassing to prevent disulfide formation.[2]
DMSO High (> 50 mg/mL)Stock SolutionsCaution: DMSO is a mild oxidant; can slowly convert thiol to disulfide over time.[2]
Ethanol / Methanol Moderate to HighRecrystallizationSolubility increases significantly with heating.[2]
DMF / NMP HighSynthesisIdeal for nucleophilic aromatic substitution reactions.[2]
Dichloromethane Low to ModerateExtractionSoluble enough for extraction from acidic aqueous phases.[2]

Stability & Degradation Mechanisms[1][2]

The primary stability concern for this compound is Oxidative Dimerization .[1][2] Unlike simple carboxylic acids, the presence of the thiol group renders the molecule sensitive to air, particularly in solution.[2]

Degradation Pathway: Disulfide Formation

Upon exposure to atmospheric oxygen, especially in basic or neutral solution, the thiol groups cross-link to form 2,2'-dithiobis(3-methylbenzoic acid) .[1][2] This reaction is accelerated by:

  • High pH: Thiolate anions (

    
    ) are more easily oxidized than neutral thiols (
    
    
    ).[2]
  • Trace Metals: Iron or copper ions catalyze the radical oxidation pathway.[2]

  • DMSO: Acts as an oxygen transfer agent upon prolonged storage.[2]

Visualization of Degradation Logic

The following diagram illustrates the critical control points where degradation occurs and how to intervene.

DegradationPathwayCompoundThis compound(Active Thiol)ThiolateThiolate Anion(Intermediate)Compound->ThiolateDeprotonationDisulfideDisulfide Dimer(Degradant)Compound->DisulfideSlow OxidationThiolate->DisulfideRapid OxidationOxygenAtmospheric O2Oxygen->DisulfideHighPHpH > 8HighPH->ThiolateDMSODMSO Storage(>24h)DMSO->Disulfide

Caption: Mechanistic pathway of thiol oxidation.[1][2] High pH and oxidants (O2, DMSO) accelerate the transition from active thiol to inactive disulfide.[2]

Handling & Storage Protocols

To maintain the integrity of this compound, a strict "Chain of Custody" regarding atmosphere and solvents is required.[1][2]

Solid State Storage
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen.[2]

  • Container: Amber glass vial (protect from light) with a teflon-lined cap.

Solution Preparation Workflow

This protocol ensures minimal oxidation during experimental setup.[2]

Step-by-Step Protocol:

  • Solvent Degassing: Sparge the chosen solvent (Water, Buffer, or Methanol) with Nitrogen or Argon for at least 15 minutes before adding the solid.[2]

  • Weighing: Weigh the solid quickly. If high precision is needed, weigh inside a glovebox.[2]

  • Dissolution: Add the solid to the degassed solvent.

  • Additives (Optional): For aqueous solutions, adding 1 mM EDTA can chelate trace metals that catalyze oxidation.[2] Adding a reducing agent like TCEP or DTT (if compatible with downstream chemistry) can reverse any disulfide formation.[2]

Handling Workflow Diagram

HandlingWorkflowStartStart: Solid CompoundDegasDegas Solvent (N2/Ar)15-20 minsStart->DegasDissolveDissolve under Inert GasDegas->DissolveCheckCheck Clarity/ColorDissolve->CheckUseImmediate Use(Synthesis/Assay)Check->UseClearStoreFreeze Aliquots(-20°C)Check->StoreExcess

Caption: Recommended workflow for preparing solutions to minimize oxidative degradation.

Synthesis & Analytical Monitoring

Synthesis Route (Reference Standard)

The most reliable synthesis of this compound utilizes the Sandmeyer Reaction variant starting from 2-amino-3-methylbenzoic acid.[1][2]

  • Starting Material: 2-Amino-3-methylbenzoic acid (CAS 4389-45-1).[1][2]

  • Diazotization: Reaction with

    
     / 
    
    
    at 0°C to form the diazonium salt.[2]
  • Sulfuration: Displacement of the diazo group using Sodium Sulfide (

    
    ) and Sulfur (
    
    
    ) or Potassium Ethyl Xanthate.
  • Reduction: If a disulfide intermediate is formed, it is reduced using Zinc/Acetic acid or Sodium Borohydride to yield the free thiol.[2]

  • Purification: Acidification precipitates the product.[2] Recrystallization from Ethanol/Water.[2]

Analytical HPLC Method

To distinguish the Thiol (Monomer) from the Disulfide (Dimer):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[2] TFA keeps the thiol protonated and stable.

  • Mobile Phase B: Acetonitrile.[2]

  • Detection: UV at 254 nm (Aromatic ring) or 210 nm (Thiol/Carbonyl).[2]

  • Retention Time Logic: The Disulfide (Dimer) is significantly more lipophilic (two aromatic rings) and will elute later than the Thiol (Monomer).[2]

References

  • ChemicalBook. (n.d.).[2] this compound Product Description and CAS 77149-11-2 Verification. Retrieved from [2]

  • National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for Thiosalicylic Acid (Analogous Structure).[2] PubChem.[2][4][5] Retrieved from [2]

  • BLD Pharm. (n.d.).[2] Product Catalog: this compound (BD70905).[1][2][3] Retrieved from [2]

  • Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (Reference for Sandmeyer reaction mechanisms and thiol oxidation).

  • Sigma-Aldrich. (n.d.).[1][2] Safety Data Sheet for Thiosalicylic Acid (Analog).[2] Retrieved from [1][2]

A Spectroscopic Investigation of 2-Mercapto-3-methylbenzoic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Mercapto-3-methylbenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By synthesizing theoretical principles with practical insights, this guide aims to elucidate the structural features of this molecule and provide a framework for the spectroscopic analysis of similarly substituted aromatic compounds.

Introduction

This compound, a bifunctional aromatic compound, presents an interesting case for spectroscopic analysis due to the interplay of its electron-donating methyl group and the electron-withdrawing, yet potentially hydrogen-bonding, mercapto and carboxylic acid functionalities. Understanding the precise electronic environment and connectivity of atoms within this molecule is paramount for its application in medicinal chemistry and materials science. This guide will provide a detailed, predictive analysis of its ¹H NMR, ¹³C NMR, IR, and Mass spectra, grounded in the established principles of spectroscopy and supported by data from analogous compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the substitution pattern on the benzene ring and the nature of the functional groups.

A. ¹H NMR Spectroscopy: Unraveling the Proton Environment

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-13Singlet (broad)1HCarboxylic acid (-COOH)
~7.8-8.0Doublet1HAromatic (H-6)
~7.2-7.4Triplet1HAromatic (H-5)
~7.0-7.2Doublet1HAromatic (H-4)
~3.5-4.5Singlet (broad)1HThiol (-SH)
~2.3-2.5Singlet3HMethyl (-CH₃)

Interpretation and Causality:

The predicted ¹H NMR spectrum of this compound is a composite of the electronic effects of its three substituents on the aromatic ring. The carboxylic acid proton is expected to be significantly deshielded, appearing as a broad singlet in the downfield region of 11-13 ppm, a characteristic feature of carboxylic acid protons that are often involved in hydrogen bonding.[1]

The aromatic region will display a complex splitting pattern. The proton at position 6 (H-6), being ortho to the electron-withdrawing carboxylic acid group, is anticipated to be the most deshielded of the aromatic protons, likely appearing as a doublet. The proton at position 5 (H-5) will be a triplet due to coupling with its two neighbors (H-4 and H-6). The proton at position 4 (H-4), ortho to the electron-donating methyl group, is expected to be the most shielded of the aromatic protons and will appear as a doublet. The thiol proton signal is often broad and its chemical shift can vary depending on concentration and solvent, but it is typically found in the region of 3.5-4.5 ppm. The methyl protons will give rise to a sharp singlet at approximately 2.3-2.5 ppm. Electron-donating substituents like a methyl group will shield protons at the ortho and para positions, shifting their signals upfield.[2]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons like those in the carboxylic acid and thiol groups.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

Experimental Workflow for ¹H NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Dissolve Sample solvent Add Deuterated Solvent start->solvent tube Transfer to NMR Tube solvent->tube instrument Place in Spectrometer tube->instrument lock Lock & Shim instrument->lock acquire Acquire Spectrum lock->acquire process Process FID acquire->process integrate Integrate Peaks process->integrate analyze Analyze Spectrum integrate->analyze

Caption: Workflow for acquiring a ¹H NMR spectrum.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~170-175Carboxylic acid (-COOH)
~138-142Aromatic (C-2)
~135-138Aromatic (C-3)
~130-133Aromatic (C-6)
~128-130Aromatic (C-1)
~125-128Aromatic (C-5)
~122-125Aromatic (C-4)
~20-23Methyl (-CH₃)

Interpretation and Causality:

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms. The carbonyl carbon of the carboxylic acid is expected to be the most deshielded, appearing around 170-175 ppm. The aromatic region will show six distinct signals, reflecting the lack of symmetry in the molecule. The carbons directly attached to the electronegative oxygen and sulfur atoms (C-1, C-2, and C-3) will be deshielded. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. Electron-donating groups are expected to shield the carbon nuclei at the ortho and para positions, while electron-withdrawing groups deshield these positions.[3] The methyl carbon will appear in the aliphatic region, typically between 20-23 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup:

    • Tune the probe to the ¹³C frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

  • Data Acquisition:

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Experimental Workflow for ¹³C NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Use ¹H NMR Sample concentrate Concentrate if Necessary start->concentrate instrument Tune Probe to ¹³C concentrate->instrument decouple Setup Proton Decoupling instrument->decouple acquire Acquire Spectrum decouple->acquire process Process FID acquire->process assign Assign Peaks process->assign analyze Analyze Spectrum assign->analyze

Caption: Workflow for acquiring a ¹³C NMR spectrum.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrations.

Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
2550-2600WeakS-H stretch (Thiol)
1680-1710StrongC=O stretch (Carboxylic acid)
1550-1600MediumC=C stretch (Aromatic)
1450-1500MediumC=C stretch (Aromatic)
1210-1320StrongC-O stretch (Carboxylic acid)
~3000MediumC-H stretch (Aromatic)
2850-2960MediumC-H stretch (Methyl)

Interpretation and Causality:

The IR spectrum of this compound will be dominated by the strong and broad absorption of the carboxylic acid O-H stretch, typically centered around 3000 cm⁻¹.[4] The C=O stretch of the carboxylic acid will be a strong, sharp peak in the region of 1680-1710 cm⁻¹.[5] The position of this peak is sensitive to conjugation with the aromatic ring. The S-H stretch of the thiol group is often weak and may be difficult to observe, but it is expected in the 2550-2600 cm⁻¹ region. The aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring and the methyl group will be observed around 3000 cm⁻¹ and in the 2850-2960 cm⁻¹ region, respectively.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid Phase (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Solid Phase (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Perform a background scan to subtract the contribution of atmospheric water and carbon dioxide.

  • Data Acquisition:

    • Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

Experimental Workflow for IR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Prepare KBr Pellet or ATR background Acquire Background start->background sample Acquire Sample Spectrum background->sample process Process Spectrum sample->process analyze Identify Functional Groups process->analyze

Caption: Workflow for acquiring an IR spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data

m/zPredicted Fragment Ion
168[M]⁺ (Molecular Ion)
151[M - OH]⁺
123[M - COOH]⁺
91[C₇H₇]⁺ (Tropylium ion)

Interpretation and Causality:

The molecular formula of this compound is C₈H₈O₂S, giving it a molecular weight of 168.1 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 168. Aromatic acids typically exhibit a prominent molecular ion peak.[6]

The fragmentation pattern will be influenced by the presence of the carboxylic acid, methyl, and mercapto groups. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH) to give a fragment at m/z = 151, and the loss of the entire carboxyl group (-COOH) to give a fragment at m/z = 123.[6][7] The fragment at m/z = 91 is likely the stable tropylium ion, formed after rearrangement and loss of CO and SH. The presence of the ortho-mercapto group may also lead to specific fragmentation pathways due to interactions with the carboxylic acid group, a phenomenon known as the "ortho effect".[8]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) to generate charged fragments.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Experimental Workflow for Mass Spectrometry

G cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection start Introduce Sample ionize Electron Ionization start->ionize analyze Separate Ions by m/z ionize->analyze detect Detect Ions analyze->detect spectrum Generate Mass Spectrum detect->spectrum

Caption: Workflow for acquiring a mass spectrum.

Conclusion

The spectroscopic characterization of this compound provides a detailed picture of its molecular structure. The predicted ¹H and ¹³C NMR spectra reveal the specific arrangement of protons and carbons, highlighting the electronic influence of the substituents. IR spectroscopy confirms the presence of the key carboxylic acid, thiol, and aromatic functional groups. Mass spectrometry establishes the molecular weight and offers insights into the fragmentation pathways. This comprehensive spectroscopic analysis, grounded in fundamental principles and supported by data from related structures, serves as a valuable resource for researchers working with this and similar molecules, enabling confident structural elucidation and facilitating further studies into its chemical and biological properties.

References

  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Physical Chemistry Chemical Physics, 20(41), 26495-26503. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7418, 3-Methylbenzoic acid. Retrieved from [Link]

  • Bromilow, J., Brownlee, R. T. C., Craik, D. J., Sadek, M., & Taft, R. W. (1986). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 51(16), 3040–3045. [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Kovács, P., & Kéki, S. (2014). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of mass spectrometry : JMS, 49(6), 503–517. [Link]

  • Amass, A. J., & Tighe, B. J. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer International, 47(3), 267-272. [Link]

  • Chemistry Academy. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-22. [Link]

  • University of Manitoba. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.12. Retrieved from [Link]

  • Supporting Information. (n.d.). 4. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5443, 2-Mercaptobenzoic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 2-Mercapto-3-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note provides a comprehensive, step-by-step technical guide for the synthesis of 2-mercapto-3-methylbenzoic acid (also known as 3-methylthiosalicylic acid).[1] This scaffold is a critical intermediate in the development of metallo-


-lactamase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and sulfur-based ligands for coordination chemistry.[1]

The protocol detailed herein utilizes the Leuckart Thiophenol Reaction (via a xanthate intermediate). This method is selected as the "Gold Standard" due to its reliability in introducing sulfur functionalities at the ortho position of benzoic acids, where steric hindrance (from the 3-methyl group) and electronic deactivation often impede direct nucleophilic aromatic substitution.

Retrosynthetic Analysis & Strategy

The target molecule, this compound, is best accessed from the commercially available 2-amino-3-methylbenzoic acid (3-methylanthranilic acid).[1] The transformation requires replacing the primary amine with a thiol group.[2]

Strategic Logic
  • Diazotization: The amino group is converted into a diazonium salt (

    
    ), creating an excellent leaving group.[1]
    
  • Xanthylation: The diazonium species is trapped with a sulfur nucleophile.[2] Potassium ethyl xanthate is the reagent of choice because it prevents the immediate formation of thioethers (Ar-S-Ar) and allows for controlled hydrolysis.[1]

  • Hydrolysis: The intermediate aryl xanthate is hydrolyzed under basic conditions to yield the thiolate, which is then acidified to the free thiol.

Reaction Scheme Visualization

Synthesispathway Start 2-Amino-3-methylbenzoic acid (Starting Material) Diazo Diazonium Salt (Intermediate) Start->Diazo NaNO2, HCl 0-5°C Xanthate Aryl Xanthate (Stable Intermediate) Diazo->Xanthate Potassium Ethyl Xanthate Na2CO3, 60°C Thiol This compound (Target) Xanthate->Thiol 1. NaOH, Reflux 2. HCl (Acidification)

Caption: Figure 1. The Leuckart Thiophenol synthetic pathway for converting anthranilic acid derivatives to thiosalicylic acids.

Materials & Equipment

Reagents
ReagentCAS NumberRolePurity Requirement
2-Amino-3-methylbenzoic acid 4389-45-1Substrate>98%
Sodium Nitrite (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
7632-00-0Diazotization AgentACS Reagent
Potassium Ethyl Xanthate 140-89-6Sulfur Nucleophile>97%
Hydrochloric Acid (

)
7647-01-0Acid Source37% (Conc.)[1][3][4]
Sodium Carbonate (

)
497-19-8Buffer/BaseAnhydrous
Sodium Hydroxide (

)
1310-73-2Hydrolysis BasePellets
Equipment
  • Reaction Vessel: 3-neck round-bottom flask (250 mL or 500 mL).

  • Temperature Control: Ice-water bath (

    
    ) and Oil bath (up to 
    
    
    
    ).[1]
  • Safety: Fume hood (essential for

    
     and thiol odors), bleach bath for quenching.
    
  • Filtration: Büchner funnel with vacuum setup.

Detailed Experimental Protocol

Step 1: Diazotization

Objective: Generate the diazonium salt in situ.[2]

  • Preparation: In a 500 mL beaker, suspend 2-amino-3-methylbenzoic acid (15.1 g, 100 mmol) in water (100 mL).

  • Acidification: Slowly add concentrated HCl (25 mL, approx. 300 mmol) with stirring. The amine may partially dissolve as the hydrochloride salt.[5]

  • Cooling: Place the beaker in an ice-salt bath and cool the internal temperature to 0–5°C .

  • Nitrite Addition: Dissolve sodium nitrite (7.0 g, 101 mmol) in water (20 mL). Add this solution dropwise to the amine suspension over 20 minutes.

    • Critical Control: Maintain temperature

      
       to prevent decomposition of the diazonium salt.
      
  • Confirmation: Stir for an additional 30 minutes at

    
    . The solution should become clear (or mostly clear). Test with starch-iodide paper (should turn blue immediately, indicating excess 
    
    
    
    ).[1]
Step 2: Xanthylation (The Leuckart Reaction)

Objective: Trap the diazonium with xanthate to form the C-S bond.

  • Xanthate Solution: In a separate 1 L flask equipped with a mechanical stirrer and reflux condenser, dissolve potassium ethyl xanthate (24.0 g, 150 mmol) and sodium carbonate (20 g) in water (200 mL). Heat this solution to 60–70°C .

  • Addition: Transfer the cold diazonium solution (from Step 1) into a dropping funnel. Slowly add the cold diazonium solution to the hot xanthate solution over 45–60 minutes.

    • Mechanism:[1][2][6][7][8][9] The diazonium salt decomposes upon contact with the hot solution, releasing

      
       gas and coupling with the xanthate.
      
    • Safety Note: Nitrogen gas evolution will be vigorous.[1] Ensure the system is vented.[10]

      
       (toxic/flammable) may also be evolved; work in a fume hood.
      
  • Completion: Stir the mixture at 70°C for 1 hour after addition is complete. An oily or solid precipitate (the aryl xanthate) typically separates.

Step 3: Hydrolysis to Thiol

Objective: Cleave the xanthate ester to reveal the free thiol.

  • Base Addition: Add sodium hydroxide pellets (20 g, 500 mmol) directly to the reaction mixture from Step 2 (careful: exothermic).

  • Reflux: Heat the mixture to reflux (

    
    )  for 2–4 hours. The oily xanthate should dissolve as it hydrolyzes to the water-soluble sodium thiolate.[1]
    
  • Clarification: Cool to room temperature. If any insoluble solids remain (impurities), filter the solution through Celite.

Step 4: Isolation and Purification

Objective: Isolate the product as the free acid.

  • Acidification: Cool the filtrate in an ice bath. Slowly acidify with concentrated HCl until pH < 2.

    • Observation: The product, This compound , will precipitate as a white to off-white solid.[1]

    • Odor Control: This step releases

      
      -like odors.[1] Ensure good ventilation.[1][10]
      
  • Filtration: Collect the solid by vacuum filtration. Wash with cold water (

    
    ) to remove inorganic salts.
    
  • Purification: Recrystallize the crude solid from ethanol/water or glacial acetic acid .

    • Disulfide Check: If the product is yellow, it may contain the disulfide oxidation product (2,2'-dithiobis(3-methylbenzoic acid)). To reduce it, the crude solid can be redissolved in dilute NaOH, treated with a small amount of Zinc dust, filtered, and re-precipitated.

Quantitative Data Summary

ParameterValue / Condition
Theoretical Yield 16.8 g (based on 100 mmol scale)
Typical Yield 65% – 80% (10.9 g – 13.4 g)
Melting Point 150–155°C (Est.[1] based on analogues; lit. varies)
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Ethanol, dilute Base; Insoluble in Water

Derivatives and Modifications

The this compound scaffold is a versatile platform for further synthesis.[1]

A. S-Alkylation (Thioether Synthesis)

To synthesize derivatives like 2-(methylthio)-3-methylbenzoic acid:

  • Dissolve the thiol (1 eq) in aqueous NaOH (2 eq).

  • Add Methyl Iodide (1.1 eq) at

    
    .
    
  • Stir at RT for 2 hours. Acidify to precipitate.[1]

B. Benzisothiazolinone Formation

Oxidative cyclization yields biologically active benzisothiazolinones:

  • React the thiol with Hydrogen Peroxide (

    
    ) in acetic acid.
    
  • Alternatively, convert the carboxylic acid to the amide, then oxidatively cyclize using DMSO/Iodine .

Derivatives Thiol 2-Mercapto-3-methyl- benzoic acid Disulfide Disulfide Dimer (Oxidation) Thiol->Disulfide O2 or I2 Thioether S-Alkyl Derivative (R-X, Base) Thiol->Thioether R-X / NaOH Heterocycle Benzisothiazolone (Oxidative Cyclization) Thiol->Heterocycle H2O2 / AcOH

Caption: Figure 2.[1][8] Common derivatization pathways for the this compound scaffold.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Diazonium decompositionEnsure Temp

during Step 1. Ensure Xanthate solution is HOT during addition.[1]
Product is Yellow Oxidation to DisulfideAdd Zn dust during base hydrolysis or recrystallize with a pinch of sodium dithionite.
Violent Foaming Too fast addition of DiazoAdd diazonium solution slower. Use a larger reaction vessel.
Insoluble Tars PolymerizationEnsure adequate stirring.[1][2][9] Do not overheat the xanthate beyond

.

References

  • Org. Synth. 1947, 27, 81. m-Thiocresol.[1] (Foundational method for Leuckart Thiophenol synthesis).

  • Org. Synth. 1950, 30, 56. 2-Mercaptobenzimidazole.[1] (Demonstrates xanthate usage with amines).

  • BenchChem. Synthesis of 3-Mercaptophenylacetic Acid. (Protocol adaptation for carboxylic acid substituted thiophenols).

  • ChemicalBook. Benzoic acid, 3-mercapto-2-methyl- synthesis. (Reference for regiochemical analogues and hydrolysis conditions).

  • NIST Chemistry WebBook. Benzoic acid, 2-mercapto- (Thiosalicylic acid). (Standard reference for spectral data of the parent scaffold).

Sources

Application Note: Strategic Regiocontrol in Heterocyclic Synthesis using 2-Mercapto-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Mercapto-3-methylbenzoic acid as a building block for heterocyclic compounds Content Type: Application Notes and Protocols

Executive Summary & Strategic Value

In the landscape of heterocyclic chemistry, This compound (3-MTSA) is a high-value "orthogonally functionalized" building block.[1] Unlike its unsubstituted parent (thiosalicylic acid), 3-MTSA possesses a methyl group ortho to the thiol moiety and meta to the carboxylic acid.[1]

This specific substitution pattern offers a unique regiochemical handle . When used to synthesize fused sulfur heterocycles (such as benzothiophenes and thioxanthones), the 3-methyl group translates directly to the difficult-to-access 7-position (in benzothiophenes) or 4-position (in thioxanthones).[1] Standard electrophilic substitutions on these scaffolds typically favor the 3- or 6-positions, making 3-MTSA the most efficient "bottom-up" route to 7-substituted derivatives, which are critical for optimizing lipophilicity and metabolic stability in drug candidates [1, 2].[1]

Core Applications & Reaction Pathways[1][2][3]

Synthesis of 7-Methylbenzo[b]thiophene Derivatives

Target Audience: Medicinal Chemists targeting kinase inhibitors or SERMs.[1] Mechanism: S-alkylation followed by base-mediated intramolecular cyclization.[1]

The synthesis of 7-substituted benzothiophenes is challenging via direct functionalization.[1] Using 3-MTSA allows for the pre-installation of the 7-methyl group before the ring is even formed.[1]

Benzothiophene_Synthesis SM This compound (3-MTSA) Inter S-Alkylated Intermediate (Thioether) SM->Inter α-Haloketone K2CO3, DMF, 60°C Prod 7-Methylbenzo[b]thiophene-3-ol (Scaffold) Inter->Prod NaOEt/EtOH Cyclization (Dieckmann)

Figure 1: Regioselective synthesis of 7-methylbenzothiophene scaffold.[1][2] The C3-methyl in the starting material becomes the C7-methyl in the final heterocycle.[1]

Protocol A: Synthesis of 7-Methylbenzo[b]thiophen-3-ol

Reagents:

  • This compound (1.0 eq)[1]

  • Chloroacetone or Ethyl bromoacetate (1.1 eq)[1]

  • Potassium Carbonate (

    
    ) (2.5 eq)[1]
    
  • Solvent: Anhydrous DMF or Acetone[1]

Step-by-Step Methodology:

  • S-Alkylation: Dissolve this compound (10 mmol) in anhydrous DMF (20 mL). Add

    
     (25 mmol) and stir at room temperature for 15 minutes to form the thiolate.
    
  • Addition: Dropwise add the

    
    -halo carbonyl compound (e.g., ethyl bromoacetate) (11 mmol).
    
  • Reaction: Heat the mixture to 60°C for 2-4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1) for the disappearance of the thiol.

  • Cyclization: Note: If using ethyl bromoacetate, an additional cyclization step is needed. Isolate the intermediate thioether, dissolve in Ethanol, and treat with Sodium Ethoxide (NaOEt, 2.0 eq) at reflux for 4 hours. This effects a Dieckmann condensation.[1]

  • Workup: Cool to room temperature. Acidify with 1M HCl to pH 2. The product, 7-methylbenzo[b]thiophen-3-ol , will precipitate or form an oil.[1] Extract with DCM, dry over

    
    , and recrystallize from ethanol.
    

Critical Control Point: The steric bulk of the 3-methyl group can slow down the S-alkylation compared to unsubstituted thiosalicylic acid.[1] Ensure vigorous stirring and slightly elevated temperatures (60°C vs RT) to drive conversion.

Synthesis of 4-Methylthioxanthone Photoinitiators

Target Audience: Materials Scientists (UV-curable inks) and Pharmacologists (DNA intercalators).[1] Mechanism: Friedel-Crafts Acylation followed by Ring Closure.[1]

Thioxanthones are vital photoinitiators.[1] The introduction of a methyl group at the 4-position (derived from the 3-position of the acid) disrupts crystal packing, improving solubility in monomer formulations without compromising the triplet state energy required for radical generation [3].[1]

Thioxanthone_Synthesis Acid This compound Sulfuric Conc. H2SO4 (Condensing Agent) Acid->Sulfuric Aromatic Aromatic Substrate (e.g., Benzene/Phenol) Aromatic->Sulfuric Product 4-Methylthioxanthone Sulfuric->Product 80°C, 2 hrs Friedel-Crafts Cyclization

Figure 2: One-pot synthesis of 4-methylthioxanthone. The reaction proceeds via formation of the sulfenylium ion intermediate.

Protocol B: Acid-Mediated Cyclization to Thioxanthones

Reagents:

  • This compound (10 mmol)[1]

  • Aromatic substrate (e.g., Benzene, Toluene, or Phenol) (50 mmol - excess used as solvent or co-solvent)[1]

  • Concentrated Sulfuric Acid (

    
    ) (20 mL)
    

Step-by-Step Methodology:

  • Preparation: Place concentrated

    
     in a round-bottom flask cooled to 0°C.
    
  • Addition: Slowly add this compound in small portions. Ensure the temperature does not exceed 10°C to prevent sulfonation of the ring.

  • Substrate Introduction: Add the aromatic substrate (e.g., benzene) dropwise.

  • Cyclization: Remove the ice bath and slowly heat the mixture to 80°C. Stir for 2 hours. The solution will typically turn a deep red/fluorescent color, indicating the formation of the thioxanthylium intermediate.

  • Quench: Pour the reaction mixture carefully onto 200g of crushed ice. The 4-methylthioxanthone will precipitate as a solid.[1]

  • Purification: Filter the solid, wash with water until neutral pH, and recrystallize from Acetone/Water.

Data Validation:

  • 1H NMR (DMSO-d6): Look for the methyl singlet at

    
     ppm.[1] The aromatic region will show specific coupling patterns indicating the 1,2,3-trisubstituted ring (from the acid part).[1]
    
  • Yield Expectations: 65-80% depending on the electron density of the aromatic co-substrate.[1]

Synthesis of 8-Methyl-4H-3,1-benzothiazin-4-one

Target Audience: Drug Discovery (Protease Inhibitors). Mechanism: Cyclodehydration with acylating agents.[1]

Benzothiazinones are potent inhibitors of serine proteases (e.g., Human Leukocyte Elastase).[1][3] The 8-methyl derivative (from 3-MTSA) provides steric protection to the sulfur atom, potentially reducing oxidative metabolism in vivo [4].[1]

Protocol C: Cyclization with Acetic Anhydride
  • Mix: Combine this compound (5 mmol) with Acetic Anhydride (15 mL).

  • Reflux: Heat to reflux (140°C) for 3 hours.

  • Isolation: Concentrate under reduced pressure to remove excess anhydride.[1]

  • Crystallization: Triturate the residue with diethyl ether to yield 2,8-dimethyl-4H-3,1-benzothiazin-4-one .

Technical Reference Data

PropertyDataNote
Molecular Formula

Molecular Weight 168.21 g/mol
Solubility DMSO, DMF, Ethanol (Hot)Poor solubility in water/hexane
pKa (COOH) ~3.8Slightly higher than thiosalicylic acid due to inductive effect of methyl
Storage 2-8°C, Inert AtmosphereThiol is prone to oxidation (disulfide formation)

Handling Precaution: The thiol group is susceptible to air oxidation, forming the disulfide dimer (2,2'-dithiobis(3-methylbenzoic acid)).[1] Always degas solvents with Nitrogen or Argon before use.[1] If the starting material appears yellow/orange, it may contain disulfide; reduce with DTT or


 prior to use.

References

  • Regioselective Benzothiophene Synthesis

    • Title: "Synthesis of 7-Chloro-3-methylbenzo[b]thiophene" (Adapted protocol logic).
    • Source: PrepChem.[1]

    • URL:[Link]

  • Thioxanthone Photoinitiators

    • Title: "Synthesis and Characterization of New Heterocyclic Thioxanthone Deriv
    • Source: Baghdad Science Journal.[1]

    • URL:[Link][1]

  • Benzothiazinone Inhibitors

    • Title: "2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities"[1]

    • Source: N
    • URL:[Link][1]

  • General Reactivity of Thiosalicylic Acids

    • Title: "Benzoic acid, 2-mercapto- (Thiosalicylic Acid) Properties"
    • Source: NIST Chemistry WebBook.[1]

    • URL:[Link][1]

Sources

Application Note: 2-Mercapto-3-methylbenzoic Acid as a Scaffold for Metallo-β-Lactamase (MBL) Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide details the application of 2-Mercapto-3-methylbenzoic acid (MMBA) as a pharmacophore scaffold in the development of inhibitors for Metallo-β-lactamases (MBLs), specifically New Delhi Metallo-β-lactamase-1 (NDM-1).

With the rise of carbapenem-resistant Enterobacteriaceae (CRE), MBLs have become a critical target. Unlike Serine-β-lactamases (SBLs), MBLs rely on a binuclear Zinc active site. MMBA represents a "privileged structure" in this context because:

  • Thiol Anchor: The thiol (-SH) group acts as a potent competitive nucleophile, bridging the Zn1 and Zn2 ions in the active site, displacing the catalytic hydroxide.

  • Carboxylate Recognition: The adjacent carboxylic acid mimics the C3/C4 carboxylate of β-lactam antibiotics (penicillins/cephalosporins), engaging in electrostatic interactions with conserved Lysine residues (e.g., Lys224 in NDM-1).

  • 3-Methyl Steric Constraint: Unlike the unsubstituted parent (thiosalicylic acid), the 3-methyl group restricts conformational freedom and probes the hydrophobic sub-pockets (L3 loop), potentially enhancing selectivity against mammalian metalloenzymes (e.g., ACE, HDAC).

Mechanistic Grounding

To effectively use MMBA, one must understand its binding mode. The inhibition is competitive and reversible (though oxidation can lead to artifacts).

The Zinc-Bridging Mechanism

The primary failure mode in MBL inhibitor design is weak zinc binding. MMBA solves this via a "thiolate-bridging" mode.

  • State A (Native): Two Zn²⁺ ions are bridged by a water molecule/hydroxide (nucleophile).

  • State B (Inhibited): The MMBA thiolate anion (S⁻) displaces the bridging water. The carboxylate interacts with the positively charged side chains (Lys224/Arg228).

MBL_Inhibition_Mechanism Enzyme NDM-1 Active Site (Binuclear Zn2+ Center) Complex_Native Native Michaelis Complex (Zn..OH..Zn attacks Substrate) Enzyme->Complex_Native + Substrate Complex_Inhibited Inhibited Complex (Zn..S-..Zn Bridge) Enzyme->Complex_Inhibited + MMBA (Ki < 5 µM) Substrate β-Lactam Antibiotic (Substrate) Inhibitor This compound (MMBA) Inhibitor->Complex_Inhibited Thiolate Displacement Hydrolysis Hydrolysis of Antibiotic (Resistance) Complex_Native->Hydrolysis Catalytic Turnover Therapy Restored Antibiotic Activity Complex_Inhibited->Therapy Prevents Hydrolysis

Figure 1: Competitive binding mechanism of MMBA against the NDM-1 native substrate turnover.

Critical Handling Protocols (The "Self-Validating" System)

WARNING: Thiol-based inhibitors are notorious for "False Positives" due to disulfide dimerization or oxidation. The dimer (disulfide) is often inactive or binds promiscuously.

Protocol A: Stock Preparation & Stability
  • Solvent: Dissolve MMBA in 100% DMSO to a concentration of 10-50 mM.

  • Reducing Agent (Mandatory): Add 1 mM TCEP (Tris(2-carboxyethyl)phosphine) to the stock solution. TCEP is preferred over DTT because TCEP is stable in acidic/neutral pH and does not contain thiols itself, preventing interference with downstream metal binding.

  • Storage: Aliquot into single-use vials. Store at -80°C. Do not freeze-thaw more than once.

Protocol B: The "Promiscuity Check"

Before running the main assay, validate that MMBA is not acting as a PAINS (Pan-Assay Interference Compound) via aggregation.

  • Detergent Test: Run the enzyme inhibition assay (Protocol C) with and without 0.01% Triton X-100 .

  • Interpretation: If IC50 shifts significantly (>3-fold) with detergent, the inhibition is likely due to non-specific aggregation, not specific binding. MMBA is generally a specific binder, but hydrophobic modifications (at the 3-methyl position) can induce aggregation.

Experimental Protocol: Nitrocefin Hydrolysis Assay

This is the industry-standard colorimetric assay for determining the IC50 of MMBA against NDM-1.

Principle: Nitrocefin (yellow) is hydrolyzed by NDM-1 to a red product (Absorbance max: 486 nm). MMBA inhibits this color change.

Reagents
  • Assay Buffer: 50 mM HEPES (pH 7.5), 20 µM ZnCl₂ (Critical: maintains enzyme stability), 0.01% Triton X-100.

    • Note: Do not use >50 µM ZnCl₂, as excess Zinc can compete with the inhibitor for the thiol group.

  • Enzyme: Recombinant NDM-1 (final conc: 1–5 nM).

  • Substrate: Nitrocefin (final conc: 15–30 µM; Km is approx 10-20 µM).

  • Inhibitor: MMBA (Serial dilution: 100 µM down to 0.1 µM).

Step-by-Step Workflow
  • Plate Setup: Use a clear 96-well flat-bottom plate.

  • Incubation (Pre-equilibrium):

    • Add 80 µL Assay Buffer.

    • Add 10 µL Enzyme (NDM-1).

    • Add 10 µL MMBA (various concentrations).

    • Incubate for 10 minutes at 25°C. This allows the thiol to displace the bridging water.[1]

  • Reaction Start:

    • Add 100 µL Nitrocefin solution.[2]

  • Kinetic Measurement:

    • Immediately read Absorbance at 486 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate Initial Velocity (

      
      ) from the linear portion of the curve.
      
    • Plot % Inhibition vs. Log[MMBA].

    • Fit to Sigmoidal Dose-Response equation (Variable Slope) to determine IC50.

Expected Results (Benchmark Data)
CompoundIC50 (NDM-1)IC50 (VIM-2)Mechanism
MMBA 0.5 - 2.5 µM 1.0 - 5.0 µM Competitive
Thiosalicylic Acid (No methyl)5.0 - 10.0 µM> 10 µMCompetitive
EDTA (Positive Control)< 0.1 µM< 0.1 µMMetal Stripping (Irreversible)
D-Captopril1.0 - 8.0 µM> 50 µMCompetitive

Note: The 3-methyl group typically improves potency by 2-5 fold compared to unsubstituted thiosalicylic acid due to hydrophobic packing.

Structural Optimization (SAR)

Once MMBA is validated as a "hit," use it as a scaffold for optimization.

3-Methyl Functionalization

The methyl group at position 3 is the key "growth vector."

  • Hypothesis: The NDM-1 active site has a flexible L3 loop (residues 220-230). The 3-position of the benzoate ring points toward this loop.

  • Strategy: Replace the methyl group with larger hydrophobic or H-bond accepting groups (e.g., -CF3, -Methoxy, or -Phenyl) to engage the L3 loop residues.

Isostere Replacement

To improve pharmacokinetic properties (bioavailability):

  • Thiol Bioisosteres: Replace -SH with a thioether (-S-CH3) only if a "prodrug" strategy is used (thioethers bind Zn poorly), or use a Hydrazide/Hydroxamate (though these have different selectivity profiles).

  • Carboxylate Bioisosteres: Replace -COOH with a Tetrazole or Phosphonate to improve membrane permeability while maintaining Zinc interaction.

Experimental Workflow Diagram

Assay_Workflow Stock Stock Prep (DMSO + 1mM TCEP) Dilution Serial Dilution (Assay Buffer) Stock->Dilution Incubation Pre-Incubation (Enzyme + MMBA, 10 min) Dilution->Incubation Reaction Add Nitrocefin (Start Reaction) Incubation->Reaction Readout Measure Abs 486nm (Kinetic Mode) Reaction->Readout Analysis Calculate IC50 (Sigmoidal Fit) Readout->Analysis

Figure 2: Step-by-step workflow for the Nitrocefin colorimetric inhibition assay.[3][4]

References

  • Mechanistic Basis of MBL Inhibition: Distinct Inhibition Modes of New Delhi Metallo-β-lactamase-1 Revealed by NMR Spectroscopy. (2018). NIH PubMed Central. Link

  • Assay Protocol (Nitrocefin): Colorimetric Beta-Lactamase Activity Assay Kit Protocol. AAT Bioquest.[2] Link

  • Thiol Handling & Oxidation: Assays for Thiols and Modifications - Measuring Oxidants and Oxidative Stress. (2020).[5] NIH PubMed Central. Link

  • SAR of Carboxylates/Thiols: Thermokinetic profile of NDM-1 and its inhibition by small carboxylic acids. (2014).[6] NIH PubMed Central. Link

  • Clinical Context: Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants. (2021).[6][7] NIH PubMed Central. Link

Sources

Application Note: Formulation & Stability Protocol for 2-Mercapto-3-methylbenzoic Acid (MMBA) in Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This technical guide details the formulation strategies for 2-Mercapto-3-methylbenzoic acid (MMBA) , a structural analog of thiosalicylic acid.[1][2][3] Successful in vivo administration of MMBA requires overcoming two distinct physicochemical barriers: hydrophobicity (characteristic of methylated benzoic acids) and chemical instability (oxidation of the thiol group).[1][2][4]

This protocol prioritizes In-Situ Salt Formation and Co-solvent Systems to achieve bioavailability while strictly mitigating disulfide dimerization, a common degradation pathway for mercapto-benzoates.[1][2][3]

Physicochemical Profile (Inferred & Analog-Based)
PropertyValue / CharacteristicImplication for Formulation
Chemical Structure Benzoic acid core, 2-position thiol (-SH), 3-position methyl (-CH3).[1][2][3]Dual functionality: Acidic head, lipophilic tail, reactive thiol.[3][4]
Solubility (Water) Low (< 1 mg/mL at pH 3-4).[1][2][4]Requires pH adjustment or organic co-solvents.[1][2][3][4]
Acidity (

)
~3.5 – 4.2 (Carboxyl group).[1][2][4]Soluble as a salt at pH > 6.[1][2][3][4]0.
LogP ~2.5 – 3.0 (Predicted).[1][2][4]Moderately lipophilic; crosses membranes well but resists aqueous dissolution.[1][3]
Stability Risk High (Thiol oxidation).[1][2][4]Prone to forming disulfide dimers (R-S-S-R) in the presence of oxygen or transition metals.[3][4]

Critical Handling: The "Thiol Protocol"

Before attempting solubilization, researchers must establish an environment that prevents the oxidation of the free thiol (-SH) into a disulfide.[2][3][4] The following "Thiol Protocol" is mandatory for all formulations described below.

  • Deoxygenation: All aqueous buffers (PBS, Saline) must be degassed.[1][2][3] Sparge with Argon (Ar) or Nitrogen (

    
    ) gas for 15 minutes prior to use.[1][4]
    
  • Chelation: Include 0.5 mM EDTA (Ethylenediaminetetraacetic acid) in the aqueous vehicle.[1][2] EDTA sequesters trace transition metals (Fe, Cu) that catalyze thiol oxidation.[1][3][4]

  • Fresh Preparation: MMBA formulations should be prepared immediately before dosing (within 1 hour). Do not store formulated solutions.

Formulation Strategy 1: In-Situ Salt Formation (Preferred for IV/IP)[1][2][3][4]

Mechanism: MMBA is a weak acid.[1][2][3] Reacting the carboxylic acid with a stoichiometric amount of base (Sodium Bicarbonate or Sodium Hydroxide) generates the water-soluble sodium salt (Sodium 2-mercapto-3-methylbenzoate).[1][2][3]

Advantages: Avoids toxic organic solvents (DMSO); physiologically compatible osmolarity.[1][2][4]

Reagents
  • MMBA (Solid powder)[1][4]

  • 1.0 M NaOH (Sodium Hydroxide) or 1.0 M

    
    [1][4]
    
  • PBS (Phosphate Buffered Saline), pH 7.4 (Degassed + 0.5 mM EDTA)

  • 0.1 M HCl (for fine pH adjustment)[1][4]

Step-by-Step Protocol
  • Calculation: Calculate the molar quantity of MMBA.

    • Example: To prepare 10 mL of a 10 mg/mL solution.

    • Total MMBA = 100 mg.[1][2][3]

    • MW of MMBA ≈ 168.21 g/mol .[1][2][3][4]

    • Moles of MMBA =

      
      .[1][4]
      
  • Weighing: Weigh 100 mg of MMBA into a sterile amber glass vial (amber protects from light-induced oxidation).

  • Alkalinization: Add 0.95 equivalents of 1.0 M NaOH (approx. 560 µL).

    • Note: We intentionally under-titrate slightly to prevent overshooting pH.

  • Dissolution: Add 8 mL of degassed PBS. Vortex vigorously. The solution should turn clear as the salt forms.[3][4]

    • Troubleshooting: If particles remain, add 1.0 M NaOH in 5 µL increments until clear.[1][3][4]

  • pH Adjustment: Check pH. Target range is 7.2 – 7.6 .[1][3]

    • If pH > 8.0, the thiol group may deprotonate (

      
       ~9-10), drastically increasing oxidation risk.[1][2][3][4] Use 0.1 M HCl to lower pH if necessary.[1][2][3][4]
      
  • Final Volume: Adjust volume to 10 mL with degassed PBS.

  • Sterilization: Filter through a 0.22 µm PES (Polyethersulfone) syringe filter.[1][2] Do not use Nylon filters as they may bind acidic compounds.[1][2][3]

Formulation Strategy 2: Co-Solvent System (High Dose/Oral)[1][4]

Mechanism: Uses organic solvents to solubilize the lipophilic methyl-benzoic ring, followed by surfactants to stabilize the dispersion in water.[1][2][3]

Advantages: Suitable for higher concentrations (>20 mg/mL) where salt formation might lead to precipitation or hypertonicity.[1][2][4]

Vehicle Composition[2][3][4]
  • 10% DMSO (Solubilizer)[1][2][4]

  • 40% PEG 400 (Co-solvent/Stabilizer)[1][2][4]

  • 50% Saline (0.9% NaCl) or PBS[1][2][4]

Step-by-Step Protocol
  • Primary Solubilization: Weigh MMBA into a vial. Add the calculated volume of 100% DMSO .

    • Critical: Ensure complete dissolution.[1][2][3] Sonicate if necessary.[1][3][4] The solution must be crystal-clear yellow/colorless.[1][3]

  • Co-solvent Addition: Slowly add PEG 400 to the DMSO solution while vortexing.

    • Observation: Heat may be generated; allow to cool to room temperature.[1][2][3]

  • Aqueous Phase Addition: Slowly add warm (37°C) Degassed Saline in a dropwise manner while continuously vortexing.

    • Why Dropwise? Rapid addition of water to a hydrophobic compound in DMSO can cause "crashing out" (precipitation).[1][4]

  • Visual Check: The final solution should be clear. If slight turbidity occurs (Tyndall effect), it may be a nano-suspension, which is acceptable for Oral (PO) or Intraperitoneal (IP) use, but NOT for Intravenous (IV).[1][3][4]

Visualized Workflows & Mechanisms

Figure 1: Formulation Decision Tree

This diagram guides the researcher in selecting the appropriate vehicle based on the intended route of administration and concentration requirements.[4]

FormulationDecision Start Start: MMBA Formulation CheckConc Target Concentration? Start->CheckConc LowConc < 10 mg/mL CheckConc->LowConc HighConc > 10 mg/mL CheckConc->HighConc StrategyA Strategy A: In-Situ Salt (NaOH/PBS) LowConc->StrategyA Preferred RouteCheck Route of Administration? HighConc->RouteCheck IV_Route Intravenous (IV) RouteCheck->IV_Route IP_PO_Route IP / Oral (PO) RouteCheck->IP_PO_Route IV_Route->StrategyA Avoid DMSO if possible StrategyB Strategy B: Co-Solvent (DMSO/PEG/Saline) IP_PO_Route->StrategyB Better Solubility

Caption: Decision matrix for selecting the optimal MMBA vehicle based on dose and administration route.

Figure 2: Oxidation Mechanism & Prevention

Understanding the degradation pathway is crucial for troubleshooting stability issues.[1][2][3]

OxidationPathway MMBA MMBA (Thiol Form) Active Drug Intermediate Thiol Radical / Anion MMBA->Intermediate Oxidation Dimer Disulfide Dimer (Inactive/Precipitate) Intermediate->Dimer Dimerization Oxygen Dissolved Oxygen Oxygen->Intermediate Promotes Metals Trace Metals (Fe, Cu) Metals->Intermediate Catalyzes Degassing Prevention: Degassing (Ar/N2) Degassing->Oxygen Blocks EDTA Prevention: EDTA Chelation EDTA->Metals Sequesters

Caption: The oxidative degradation pathway of MMBA and the specific intervention points for formulation stability.[1][3][4]

Quality Control & Validation

Before administration, perform these rapid checks to ensure scientific integrity:

QC TestMethodAcceptance Criteria
Visual Inspection Hold vial against black and white backgrounds.Clear solution. No crystals, no precipitate, no color change (darkening indicates oxidation).[3][4]
pH Verification Micro-pH probe or strip.[1][2][3]7.2 – 7.6 (Strict adherence prevents pain upon injection and precipitation).[1][2][4]
Dilution Test Dilute 10 µL of formulation into 1 mL Saline (1:100).Must remain clear for at least 15 minutes. If it clouds, the drug will precipitate in the bloodstream (embolism risk).[3][4]

References

  • Thiosalicylic Acid Properties & Analogs

    • PubChem Compound Summary for CID 5443, Thiosalicylic acid.[1][2][3][5] National Center for Biotechnology Information (2025).[1][4] Link[1][4]

    • 3-Methylbenzoic acid Physical Properties.[1][2][3][6][7] Sigma-Aldrich / Merck Millipore Technical Data.[1][3] Link

  • Formulation of Thiolated Polymers & Drugs

    • Marwaha, T. et al. (2020).[1][3][4] Molecular docking, synthesis, and characterization of chitosan-graft-2-mercaptobenzoic acid derivative as potential drug carrier.[1][2][3] Journal of Applied Polymer Science.[1][3][4] Link[1][4]

    • Bernkop-Schnürch, A. (2005).[1][2][3][4] Thiomers: A new generation of mucoadhesive polymers.[1][2][3][4] Advanced Drug Delivery Reviews.[1][2][3] (Contextual grounding for thiol stability).

  • Vehicle Selection Guidelines

    • Guidelines for the welfare and use of animals in cancer research.[1][3] British Journal of Cancer (2010).[1][4] (Standard grounding for DMSO/PEG limits in vivo). Link[1][4]

    • Nehlig, A. (2014).[1][2][3][4] Vehicle selection for hydrophobic drug administration.[1][2][3][8] ResearchGate Technical Discussions.[1][2][3] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Mercapto-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

The synthesis of 2-Mercapto-3-methylbenzoic acid presents a specific challenge due to the steric hindrance introduced by the methyl group at the C3 position, adjacent to the reaction center (C2). While several routes exist, the Leuckart Thiophenol Reaction (via Xanthate) is the "Gold Standard" for laboratory-scale synthesis due to its ability to deliver the free thiol directly upon hydrolysis, avoiding the often incomplete reduction steps required by the disulfide (Sandmeyer) route.

However, the steric crowding at the ortho-position increases the risk of side reactions, particularly the formation of 3-methylsalicylic acid (via hydrolysis of the diazonium salt) and disulfide dimers (via oxidation).

Route Comparison Matrix
FeatureMethod A: Leuckart (Xanthate) Method B: Sandmeyer (Disulfide)
Primary Intermediate Aryl Xanthate (

)
Diaryl Disulfide (

)
Step Count 3 (Diazo

Xanthate

Hydrolysis)
4 (Diazo

Disulfide

Reduction

Workup)
Yield Potential High (75-85%) Moderate (60-70%)
Purity Profile High (Direct Thiol)Variable (Residual Disulfide common)
Safety Profile Moderate (Gas evolution, Exotherm)High (Standard aqueous chemistry)
Recommendation Preferred for Yield & Purity Preferred for Multi-Kilo Scale-up

Optimized Protocol: The Modified Leuckart Method

This protocol is optimized to minimize the formation of the phenol impurity (3-methylsalicylic acid) and prevent early decomposition of the diazonium salt.

Phase 1: Diazotization (Critical Control Point)

Objective: Quantitative conversion of amine to diazonium salt without hydrolysis.

  • Preparation: In a 500 mL 3-neck flask, suspend 15.1 g (0.1 mol) of 2-Amino-3-methylbenzoic acid in 40 mL of water .

  • Acidification: Add 25 mL of conc. HCl dropwise. Note: The amine hydrochloride may precipitate; vigorous stirring is essential.

  • Cooling: Cool the mixture to -5°C to 0°C using an ice-salt bath. Internal temperature monitoring is mandatory.

  • Nitrosation: Add a solution of 7.0 g (0.102 mol) Sodium Nitrite (

    
    )  in 15 mL water  dropwise.
    
    • Rate Control: Keep temperature below 5°C .

    • Endpoint: The solution should become clear (or slightly turbid). Test with Starch-Iodide paper (instant blue/black indicates excess

      
      ).
      
    • Stabilization: Stir for 30 mins at 0°C. Destroy excess nitrous acid with a pinch of Urea or Sulfamic acid until Starch-Iodide test is negative.

Phase 2: Xanthylation (The Coupling)

Objective: Formation of the C-S bond while managing nitrogen evolution.

  • Xanthate Prep: In a separate flask, dissolve 17.6 g (0.11 mol) Potassium Ethyl Xanthate in 25 mL water . Warm to 45°C .

  • Addition: Add the cold diazonium solution slowly to the warm xanthate solution.

    • Caution: Nitrogen gas (

      
      ) will evolve vigorously. Use a large vessel to contain foam.
      
    • Temperature: Maintain the xanthate solution at 45-50°C during addition.

  • Decomposition: Once addition is complete, heat the mixture to 70°C for 1 hour to ensure complete decomposition of the intermediate azo-xanthate.

  • Isolation: Cool to room temperature. The aryl xanthate intermediate may separate as an oil or solid. Decant the aqueous layer or extract with Ethyl Acetate if separation is poor.

Phase 3: Hydrolysis & Workup

Objective: Cleavage of the xanthate ester to the free thiol.

  • Hydrolysis: Dissolve the crude xanthate in 100 mL of 20% NaOH solution .

  • Reflux: Reflux for 2-3 hours . The solution will darken.

  • Impurity Removal: Cool to room temperature. Wash the alkaline solution with Dichloromethane (DCM) (

    
    ) to remove non-acidic organic impurities (traces of phenol/neutral side products).
    
  • Precipitation: Acidify the aqueous layer carefully with conc. HCl to pH 1-2.

    • Atmosphere:[1][2] Perform this step under Nitrogen/Argon if possible to prevent oxidation.

  • Filtration: Collect the precipitate.

  • Purification: Recrystallize from Ethanol/Water or Benzene (if strictly anhydrous conditions are needed).

Troubleshooting Guide (Q&A)

Issue 1: Low Yield in Diazotization (<50%)

User Question: "I am getting very low yields. The diazonium salt seems to decompose before I can react it. I see a lot of red/brown tar."

Diagnosis: This is likely due to insufficient acid or temperature spikes , leading to "coupling" of the diazonium salt with unreacted amine (forming triazenes) or hydrolysis to the phenol. Solution:

  • Acid Stoichiometry: Ensure you are using at least 2.5 to 3 equivalents of HCl. The 3-methyl group increases the basicity of the amine slightly, but also provides steric protection that can slow down the reaction, requiring adequate protonation to prevent side reactions.

  • Solubility Check: If the starting material is clumpy, the interior of the clumps will not diazotize. Grind the starting material to a fine powder before adding HCl.

  • Verification: Do not proceed to Step 2 until the solution is clear (or homogenous) and gives a positive Starch-Iodide test.

Issue 2: The "Phenol" Impurity (3-Methylsalicylic Acid)

User Question: "My NMR shows a large peak at ~10-11 ppm (COOH) but the SH peak is missing, and I have a hydroxyl impurity."

Diagnosis: Hydrolysis of the diazonium salt by water competed with the xanthate attack. This happens if the xanthate addition is too slow or the xanthate concentration is too low. Solution:

  • Reverse Addition: Ensure you are adding the Diazonium TO the Xanthate , not vice versa. This ensures the diazonium species always encounters a high concentration of the sulfur nucleophile.

  • pH Control: The xanthate solution must be alkaline (which it naturally is). Do not acidify the xanthate receiver flask.

Issue 3: Product Oxidizes to Disulfide (Insoluble Precipitate)

User Question: "After acidification, I obtained a solid that is insoluble in base and has a high melting point. It's not my thiol."

Diagnosis: You have formed 2,2'-dithiobis(3-methylbenzoic acid) . Thiols are easily oxidized by air, especially in alkaline media before acidification. Solution:

  • Rescue Protocol: Suspend the solid in dilute NaOH. Add Zinc dust (1.5 eq) and heat to 80°C for 1 hour. Filter off the Zinc, then re-acidify the filtrate. This reduces the disulfide back to the thiol.

  • Prevention: Sparge all aqueous solutions with Nitrogen/Argon before use. Add a pinch of Sodium Dithionite (

    
    )  or EDTA  during the alkaline hydrolysis step to scavenge oxygen and metals (which catalyze oxidation).
    
Issue 4: Explosion/Safety Concerns

User Question: "I heard xanthate reactions can be explosive. How do I manage this?"

Diagnosis: Dry diazonium salts are explosive. The intermediate azo-xanthate can also decompose violently if heated too fast. Solution:

  • Never dry the diazonium salt. Use it as the aqueous solution immediately.

  • Thermal Control: When heating the xanthate mixture (Step 2.3), raise the temperature gradually . If gas evolution becomes too vigorous, cool the flask immediately with an ice bath.

  • Venting: Ensure the apparatus is open to a bubbler or fume hood; never seal the system.

Visualizations

Figure 1: Reaction Pathway & Side Reactions

This diagram illustrates the primary pathway to the target thiol and the critical branch points where yield-killing impurities are formed.

ReactionPathway Start 2-Amino-3-methylbenzoic acid Diazo Diazonium Salt (Unstable Intermediate) Start->Diazo NaNO2, HCl < 5°C XanthateInt Aryl Xanthate (Ar-S-CS-OEt) Diazo->XanthateInt EtOCS2K 45-70°C Phenol 3-Methylsalicylic acid (Hydrolysis Impurity) Diazo->Phenol H2O (Warm/Slow addition) Target This compound (Target Thiol) XanthateInt->Target 1. NaOH Reflux 2. HCl Disulfide Disulfide Dimer (Oxidation Impurity) Target->Disulfide O2 (Air oxidation) Disulfide->Target Zn/NaOH (Rescue)

Caption: Synthesis pathway highlighting the Leuckart route (Blue) and critical impurity pathways (Red dashed).

Figure 2: Purification Decision Tree

Use this logic flow to determine the correct workup based on the physical state of your crude product.

Purification Crude Crude Solid after Acidification SolubilityTest Test Solubility in 10% NaHCO3 Crude->SolubilityTest Soluble Soluble (Clear Solution) SolubilityTest->Soluble Yes Insoluble Insoluble/Turbid SolubilityTest->Insoluble No PureThiol Likely Pure Thiol Recrystallize (EtOH/H2O) Soluble->PureThiol DisulfideImp Contains Disulfide or Neutral Impurities Insoluble->DisulfideImp Action1 Filter Insoluble Solids (Save Solid -> Disulfide Rescue) DisulfideImp->Action1 Action2 Acidify Filtrate -> Collect Thiol Action1->Action2

Caption: Workflow for distinguishing the target thiol from disulfide and neutral impurities.

Quantitative Data: Physical Properties

PropertyValueNotes
Melting Point 178-180°CSharp mp indicates high purity.
Appearance Off-white to pale yellow powderDark yellow/brown indicates oxidation.
Solubility Soluble in EtOH, dilute base, DMSO.Insoluble in water (acidic form).

NMR (DMSO-

)

13.0 (br s, 1H, COOH), 7.8 (d, 1H), 7.4 (d, 1H), 7.2 (t, 1H), 2.4 (s, 3H)
Look for SH proton around 4-5 ppm (often broad/exchanged).

References

  • Leuckart Thiophenol Reaction: Leuckart, R. (1890). J. Prakt. Chem., 41, 179.
  • Synthesis of Thiosalicylic Acid (Standard): Allen, C. F. H.; MacKay, D. D. (1943). "Thiosalicylic Acid".[3] Organic Syntheses, Coll.[4] Vol. 2, p. 580. Link

  • Xanthate Method for Substituted Benzoic Acids: ChemicalBook, Entry for "Benzoic acid, 3-mercapto-2-methyl-" (Analogous procedure). Link

  • Disulfide Reduction Protocols: Organic Chemistry Portal, "Synthesis of Thiophenols". Link

  • BenchChem Technical Support: "Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid" (Reference for diazotization of 3-methyl substituted anthranilic acids). Link

Disclaimer: This guide is for research purposes only. All procedures involving diazonium salts and xanthates carry explosion and toxicity risks. Perform a full risk assessment before proceeding.

Sources

Technical Support Center: Purification of 2-Mercapto-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Mercapto-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and adapt these techniques effectively in your laboratory.

Frequently Asked Questions (FAQs)

Q1: I have a crude sample of this compound. Which purification technique should I start with?

A1: The choice of purification method depends on the scale of your sample and the nature of the impurities. For initial purification of gram-scale quantities, recrystallization is often the most efficient method. If recrystallization fails to remove closely related impurities, or if you are working with smaller quantities, column chromatography offers higher resolution. An acid-base extraction can also be an effective preliminary step to remove neutral or basic impurities.

Q2: What are the most common impurities I should be aware of?

A2: Impurities often stem from the synthetic route. Common contaminants include:

  • Unreacted Starting Materials: Such as m-toluic acid or its nitrated precursors.[1][2]

  • Isomeric Byproducts: Positional isomers formed during functional group introduction (e.g., nitration at different positions on the aromatic ring).[3]

  • Oxidation Products: The thiol group (-SH) is susceptible to oxidation, leading to the formation of the corresponding disulfide dimer (bis(2-carboxy-3-methylphenyl) disulfide). This is a very common impurity.

  • Residual Solvents and Reagents: Solvents or reagents carried over from the reaction workup.

Q3: How can I reliably assess the purity of my final product?

A3: A combination of methods provides the most trustworthy assessment:

  • Melting Point Determination: A pure compound will have a sharp, defined melting point. Impurities typically cause the melting point to be depressed and broaden the melting range.[4][5][6]

  • Thin-Layer Chromatography (TLC): A quick and inexpensive way to visualize the number of components in your sample. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): The industry standard for quantitative purity analysis. Reverse-phase HPLC with UV detection is highly effective for aromatic carboxylic acids.[4][5][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and detect impurities, even at low levels.[4]

Purification Strategy Decision Workflow

This diagram outlines a logical workflow for selecting the appropriate purification technique based on initial sample assessment.

Purification_Strategy start Crude this compound tlc_check Initial Purity Check (TLC) start->tlc_check decision_purity Assess Impurity Profile tlc_check->decision_purity Multiple Spots recrystallization Recrystallization tlc_check->recrystallization One Major Spot + Baseline Impurities column_chrom Column Chromatography decision_purity->column_chrom Polar Impurities Close Rf to Product acid_base Acid-Base Extraction decision_purity->acid_base Suspected Neutral/ Basic Impurities purity_validation Final Purity Validation (HPLC, MP, NMR) recrystallization->purity_validation Crystals Formed column_chrom->purity_validation Fractions Collected acid_base->recrystallization Product Precipitated purity_validation->column_chrom Purity <99% final_product Pure Product >99% purity_validation->final_product Purity Confirmed

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide 1: Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of a compound in a hot versus a cold solvent.[9][10]

Q: My compound won't fully dissolve in the hot solvent, even after adding a large volume. What's wrong?

A: There are two primary causes:

  • Incorrect Solvent Choice: The solvent may simply be a poor choice for your compound. The ideal solvent should dissolve the compound completely when hot but poorly when cold.[9]

  • Insoluble Impurities: Your crude material may contain impurities that are insoluble in the chosen solvent.

Expert Advice:

  • Causality: Adding excessive solvent to dissolve everything will result in low or no recovery upon cooling because the solution will not be saturated.[11]

  • Solution: Heat the mixture to boiling. If a solid remains, perform a hot filtration . This involves quickly filtering the hot solution through a pre-heated funnel to remove the insoluble impurities. Then, allow the filtrate to cool and crystallize.[12]

Q: I've cooled my solution, but no crystals have formed. What should I do?

A: Crystal formation requires nucleation. If the solution is too clean or cools too perfectly, it can become a supersaturated solution without precipitating.

Expert Advice:

  • Causality: Nucleation is the starting point for crystal growth. It can be initiated by introducing a surface or a seed of the pure crystal.

  • Solutions (in order of preference):

    • Scratch the Flask: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic glass fragments provide a surface for nucleation.

    • Seed Crystals: Add a tiny crystal of pure this compound to the solution. This provides a perfect template for further crystal growth.

    • Reduce Temperature: Cool the solution further in an ice bath.

    • Reduce Solvent Volume: If too much solvent was added, gently evaporate some of it off and attempt to cool again.

Q: My recrystallized product has a low yield. How can I improve it?

A: Low yield is a common issue and can result from several factors during the process.

Expert Advice:

  • Causality & Solutions:

    • Using Too Much Solvent: This is the most common cause. The compound remains dissolved even when cold. Use the minimum amount of boiling solvent required to fully dissolve the crude product.[12]

    • Premature Crystallization: The compound crystallized in the funnel during hot filtration. Ensure your funnel and receiving flask are pre-heated.

    • Incomplete Precipitation: The solution was not cooled for long enough or to a low enough temperature. Allow sufficient time in an ice bath for maximum precipitation.

    • Washing with Room Temperature Solvent: Washing the collected crystals with warm or room-temperature solvent will dissolve some of your product. Always wash with a small amount of ice-cold recrystallization solvent.[13]

Protocol: Recrystallization of this compound

Safety First: Handle this compound in a well-ventilated area, wearing appropriate PPE including gloves and safety glasses.[14][15]

  • Solvent Selection: Based on the polarity of the molecule (aromatic carboxylic acid), an ethanol/water or acetic acid/water mixture is a good starting point. Test solubility on a small scale first.

  • Dissolution: Place 1.0 g of the crude acid in a 50 mL Erlenmeyer flask. Add a boiling chip. Add the chosen solvent (e.g., 95% ethanol) dropwise while heating on a hot plate until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (if necessary): Pre-heat a funnel and a new flask. Filter the hot solution quickly to remove charcoal or other insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold solvent.

  • Drying: Allow the crystals to dry completely in a vacuum oven or desiccator.

  • Analysis: Determine the mass, calculate the percent recovery, and check the purity via melting point and HPLC/TLC.

Recrystallization Workflow Diagram

Recrystallization_Workflow start Crude Product in Flask add_solvent Add Minimum Hot Solvent start->add_solvent dissolved_check Is Solid Fully Dissolved? add_solvent->dissolved_check dissolved_check->add_solvent No (More Solvent Needed) hot_filtration Hot Filtration dissolved_check->hot_filtration No (Insoluble Impurities) cool_solution Cool Filtrate Slowly dissolved_check->cool_solution Yes hot_filtration->cool_solution crystal_check Crystals Formed? cool_solution->crystal_check induce_nucleation Induce Nucleation (Scratch/Seed) crystal_check->induce_nucleation No vacuum_filtration Collect via Vacuum Filtration crystal_check->vacuum_filtration Yes induce_nucleation->crystal_check wash_crystals Wash with Ice-Cold Solvent vacuum_filtration->wash_crystals dry_product Dry Product wash_crystals->dry_product end Pure Crystals dry_product->end

Caption: Step-by-step workflow for the recrystallization process.

Troubleshooting Guide 2: Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[16][17] For an acidic compound like this compound, the polar carboxylic acid and thiol groups will interact strongly with the polar silica gel.

Q: My compound won't elute from the column, or it is smearing badly (tailing). What is happening?

A: This is a classic problem when running acidic compounds on silica gel.

  • Causality: Silica gel is slightly acidic and has many polar silanol groups (Si-OH). Your carboxylic acid can engage in strong hydrogen bonding or even deprotonate and bind ionically to the stationary phase, causing very strong retention and tailing.[16]

  • Expert Solutions:

    • Increase Solvent Polarity: Gradually increase the polarity of your mobile phase (eluent). For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.

    • Add an Acidic Modifier: Add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase. The modifier will protonate the silica surface and your compound, disrupting the strong binding and leading to sharper peaks. This is the most effective solution for tailing.

Q: I'm having trouble separating my product from a very similar impurity. How can I improve the resolution?

A: Improving resolution requires optimizing the separation conditions.

  • Causality: Resolution depends on the difference in affinity of the compounds for the stationary phase versus the mobile phase. Small changes in the mobile phase can exploit subtle differences in compound polarity.

  • Expert Solutions:

    • Use a Less Polar Solvent System: A less polar eluent will cause all compounds to move more slowly, increasing the time they interact with the stationary phase and allowing for better separation. The trade-off is longer run times.

    • Change Solvent System: Instead of a hexane/ethyl acetate system, try a dichloromethane/methanol system. Different solvents interact with compounds in unique ways, which can sometimes dramatically change the separation factor.[18]

    • Optimize Column Parameters: Use a longer, narrower column and finer mesh silica gel for higher theoretical plates and better resolution.[16][17]

Protocol: Flash Column Chromatography
  • TLC Analysis: First, determine the optimal solvent system using TLC. The ideal system gives your product an Rf value of ~0.3. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Add 0.5% acetic acid to all test systems.

  • Column Packing: Pack a column with silica gel using the "slurry method" with your initial, less polar mobile phase.[16] Ensure there are no air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and load it carefully onto the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions. You can use isocratic (same solvent mixture throughout) or gradient elution (gradually increasing polarity).

  • Monitoring: Monitor the fractions by TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Quantitative Data Summary Tables

Table 1: Comparison of Purification Techniques

Technique Scale Resolution Speed Key Advantage
Recrystallization mg to kg Low-Medium Fast Excellent for removing bulk, dissimilar impurities.
Column Chromatography µg to >100g High Slow Separates closely related compounds.

| Acid-Base Extraction | mg to kg | Low | Very Fast | Removes neutral or basic impurities quickly. |

Table 2: TLC Solvent System Development for an Acidic Compound

Hexane:Ethyl Acetate (+0.5% Acetic Acid) Observed Rf of Product Comments
90:10 0.05 Too low. Increase polarity.
70:30 0.32 Good starting point for the column.

| 50:50 | 0.65 | Too high. Elutes too quickly. |

References

  • Suvchem Laboratory Chemicals. (n.d.). 2-MERCAPTO BENZOIC ACID AR (THIOSALICYLIC ACID). Link

  • CDH Fine Chemical. (n.d.). 2-mercapto benzoic acid cas no 147-93-3. Link

  • U.S. Environmental Protection Agency (EPA). (n.d.). Benzoic acid, 5-(mercaptomethyl)-2-methyl- Properties. Link

  • University of Alberta. (n.d.). Column chromatography. Link

  • Recrystallization of Benzoic Acid. (n.d.). Southern Illinois University. Link

  • Fisher Scientific. (2025). SAFETY DATA SHEET - o-Toluic acid. Link

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-mercapto- (CAS 147-93-3). Link

  • NIST. (n.d.). Benzoic acid, 2-mercapto-. Link

  • Zhang, L., et al. (2019). Purification of High-Purity 2-Mercaptobenzothiazole by Two-Steps. Semantic Scholar. Link

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Link

  • Magritek. (n.d.). Column Chromatography. Link

  • Evergreensino. (2025). What analytical methods can be used for O - Methylbenzoic Acid?. Link

  • Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid. Link

  • HPC Standards GmbH. (n.d.). High-Purity Benzoic Acid Standards for Accurate Residue Analysis. Link

  • ECHEMI. (n.d.). How can benzoic acid be tested for purity?. Link

  • University of Rochester, Department of Chemistry. (2026). Chromatography: Solvent Systems For Flash Column. Link

  • University of Colorado Boulder, Organic Chemistry. (n.d.). Column Chromatography. Link

  • Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid. Link

  • The Recrystallization of Benzoic Acid. (n.d.). Course Hero. Link

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - p-Toluic acid. Link

  • Quora. (2018). How can benzoic acid be tested for purity?. Link

  • Wikipedia. (n.d.). p-Toluic acid. Link

  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - 2-Amino-5-methylbenzoic acid. Link

  • Sigma-Aldrich. (n.d.). 3-Methylbenzoic acid for synthesis. Link

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Link

  • Benchchem. (2025). An In-Depth Technical Guide to the Synthesis and Purification of 5-Mercapto-2-nitrobenzoic Acid. Link

  • PubChem. (n.d.). 3-Methylbenzoic acid. Link

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Methylbenzoic acid. Link

  • Google Patents. (n.d.). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid. Link

  • Google Patents. (n.d.). JPH05132450A - Production of 2-nitro-3-methylbenzoic acid. Link

  • Google Patents. (n.d.). CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid. Link

  • Patsnap. (n.d.). A kind of synthetic method of 2-nitro-3-methylbenzoic acid. Link

  • ResearchGate. (2021). (PDF) Recrystallization of Impure Benzoic Acid. Link

Sources

common side products in the synthesis of 2-Mercapto-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Mercapto-3-methylbenzoic acid. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges and side product formation encountered during its synthesis. This guide is structured to offer not just procedural steps, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic routes and overcome experimental hurdles.

Introduction: Navigating the Synthesis of a Key Intermediate

This compound is a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals. Its synthesis, while achievable through established methods, is often accompanied by the formation of undesirable side products that can complicate purification and reduce overall yield. This guide will focus on the two most common synthetic pathways and their associated challenges:

  • The Newman-Kwart Rearrangement Route: Starting from 3-hydroxy-2-methylbenzoic acid.

  • The Diazotization Route: Starting from 3-amino-2-methylbenzoic acid.

By understanding the mechanistic origins of common impurities, you will be better equipped to mitigate their formation and implement effective purification strategies.

Part 1: The Newman-Kwart Rearrangement Route

This synthetic approach involves the conversion of a phenol (3-hydroxy-2-methylbenzoic acid) to the corresponding thiophenol. The key step is the thermal rearrangement of an O-aryl thiocarbamate intermediate.[1][2]

Experimental Workflow Overview

Newman_Kwart_Workflow A 3-Hydroxy-2-methylbenzoic acid B O-(3-carboxy-2-methylphenyl) N,N-dimethylthiocarbamate A->B 1. Deprotonation 2. Reaction with N,N-dimethylthiocarbamoyl chloride C S-(3-carboxy-2-methylphenyl) N,N-dimethylthiocarbamate B->C Newman-Kwart Rearrangement (Heat) D This compound C->D Hydrolysis (e.g., KOH/MeOH)

Caption: General workflow for the synthesis of this compound via the Newman-Kwart rearrangement.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Newman-Kwart rearrangement is sluggish and requires very high temperatures, leading to significant charring and low yields. What can I do?

Answer: This is a common issue with the thermal Newman-Kwart rearrangement, which often requires temperatures between 200-300 °C.[2] The high thermal energy can lead to decomposition of both the starting material and the product.

  • Underlying Cause: The rearrangement proceeds through a high-energy four-membered cyclic transition state.[1] Substrates with electron-donating groups, like the methyl group in your starting material, can sometimes require higher activation energy.

  • Troubleshooting Strategies:

    • Solvent Choice: Employ high-boiling polar aprotic solvents like diphenyl ether or N-methyl-2-pyrrolidone (NMP) to ensure a consistent reaction temperature and improve solubility.[3]

    • Microwave Chemistry: The use of a microwave reactor can significantly accelerate the reaction by rapidly reaching the target temperature, potentially reducing the formation of degradation byproducts from prolonged heating.[3]

    • Catalysis: Consider a palladium-catalyzed Newman-Kwart rearrangement. The use of a palladium catalyst, such as [Pd(tBu₃P)₂], can dramatically lower the required reaction temperature to around 100 °C, often resulting in cleaner reactions and higher yields with fewer side products.[4]

Question 2: I've isolated my product, but it appears to be contaminated with a significant amount of a higher molecular weight impurity that is difficult to remove by simple recrystallization. What could this be?

Answer: The most probable impurity of this nature is the disulfide dimer, bis(3-carboxy-2-methylphenyl) disulfide .

  • Mechanism of Formation: The thiol group (-SH) of this compound is highly susceptible to oxidation, especially in the presence of air (oxygen). This oxidation leads to the formation of a disulfide bond (S-S) between two molecules of the desired product.

    Disulfide_Formation Thiol1 2 R-SH Thiol2 Thiol1->Thiol2 [O] Disulfide R-S-S-R + 2H⁺ + 2e⁻ Thiol2->Disulfide

    Caption: Oxidation of a thiol to a disulfide.

  • Troubleshooting & Purification:

    • Inert Atmosphere: During the reaction workup and purification, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Reductive Workup: If disulfide formation is significant, the impurity can be converted back to the desired thiol. A common laboratory practice is to treat the crude product with a reducing agent.

      Reducing AgentConditions
      Sodium borohydride (NaBH₄)In a suitable solvent like ethanol or a biphasic system.
      Dithiothreitol (DTT)Often used in aqueous buffers, particularly for biological applications.
      Triphenylphosphine (PPh₃)In aqueous methanol, the PPh₃ is converted to triphenylphosphine oxide.[5]
    • Purification Protocol: Reductive Recrystallization

      • Dissolve the crude product containing the disulfide in a suitable solvent (e.g., ethanol or aqueous base).

      • Add a reducing agent (e.g., NaBH₄) portion-wise until the disulfide is consumed (monitor by TLC).

      • Carefully quench any excess reducing agent.

      • Acidify the solution to precipitate the pure this compound.

      • Filter the precipitate, wash with cold water, and dry under vacuum.

Question 3: My reaction mixture contains a significant amount of 2-methylphenol. How is this formed and how can I remove it?

Answer: The presence of 2-methylphenol indicates that decarboxylation of the starting material, 3-hydroxy-2-methylbenzoic acid, has occurred.

  • Mechanism of Formation: Salicylic acid and its derivatives are known to undergo thermal decarboxylation at elevated temperatures.[6][7] The high temperatures required for the Newman-Kwart rearrangement can promote this side reaction. The electron-donating hydroxyl and methyl groups can facilitate this process.[8]

    Decarboxylation SalicylicAcid 3-hydroxy-2-methylbenzoic acid Phenol 2-methylphenol + CO₂ SalicylicAcid->Phenol Heat (Δ)

    Caption: Thermal decarboxylation of the starting material.

  • Troubleshooting & Purification:

    • Temperature Control: As mentioned in Question 1, lowering the reaction temperature through catalysis is the most effective way to prevent this side reaction.[4]

    • Purification: 2-methylphenol is an acidic impurity. It can be removed from the desired product by extraction.

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The more acidic carboxylic acid will be deprotonated and move to the aqueous layer, while the less acidic phenol will remain in the organic layer.

      • Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to precipitate the purified this compound.

      • Filter, wash, and dry the product.

Part 2: The Diazotization Route

This classic route involves the diazotization of an aromatic amine (3-amino-2-methylbenzoic acid) to form a diazonium salt, which is then converted to the thiol.

Experimental Workflow Overview

Diazotization_Workflow A 3-Amino-2-methylbenzoic acid B 3-Carboxy-2-methylbenzenediazonium salt A->B Diazotization (NaNO₂, HCl, 0-5 °C) C Intermediate Disulfide B->C Reaction with Na₂S₂ or similar D This compound C->D Reduction (e.g., Zn/CH₃COOH)

Caption: General workflow for the synthesis of this compound via diazotization.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My diazotization reaction is producing a significant amount of a phenolic byproduct. What is happening and how can I avoid it?

Answer: The formation of 3-hydroxy-2-methylbenzoic acid is a common side reaction in diazotization chemistry.

  • Mechanism of Formation: Aryl diazonium salts are thermally unstable. If the reaction temperature is not strictly controlled and rises above 5-10 °C, the diazonium salt will react with water in the aqueous medium to form a phenol, releasing nitrogen gas.[9][10]

    Phenol_Formation Diazonium Ar-N₂⁺ Phenol Ar-OH + N₂ + H⁺ Diazonium->Phenol H₂O, Heat (Δ)

    Caption: Formation of a phenolic byproduct from a diazonium salt.

  • Troubleshooting & Prevention:

    • Strict Temperature Control: It is imperative to maintain the reaction temperature between 0 and 5 °C throughout the addition of sodium nitrite and for the duration of the diazonium salt's existence before the addition of the sulfur nucleophile.[2] Use an ice-salt bath for efficient cooling.

    • Use Diazonium Salt Immediately: Once formed, the diazonium salt should be used in the subsequent step without delay to minimize decomposition.

Question 2: I am observing the formation of colored impurities in my reaction mixture. What are these and how can I prevent them?

Answer: The formation of colored byproducts often points to the generation of azo compounds.

  • Mechanism of Formation: The diazonium salt is an electrophile and can react with an electron-rich aromatic compound in a process called azo coupling.[11] In this case, the diazonium salt can couple with the starting material, 3-amino-2-methylbenzoic acid, or the product, this compound, if they are present in the reaction mixture. This results in highly colored azo dyes.

    Azo_Coupling Diazonium Ar-N₂⁺ Aromatic Ar'-H (electron-rich) Diazonium->Aromatic Coupling AzoDye Ar-N=N-Ar' + H⁺ Aromatic->AzoDye

    Caption: Formation of an azo compound via diazo coupling.

  • Troubleshooting & Prevention:

    • Maintain Acidity: Azo coupling is generally favored under neutral to slightly alkaline conditions. Ensuring the reaction medium remains acidic can help to suppress this side reaction.[11]

    • Controlled Addition: Add the sodium nitrite solution slowly to the acidic solution of the amine to ensure that there is no localized excess of the amine that could react with the newly formed diazonium salt.

Question 3: My overall yield is low, and I suspect other side reactions are occurring. What are other potential byproducts?

Answer: Besides phenol formation and azo coupling, other side reactions of diazonium salts can lower your yield.

  • Biaryl Formation (Gomberg-Bachmann reaction): The diazonium salt can decompose to form an aryl radical, which can then react with the aromatic solvent or another aromatic molecule in the reaction mixture to form a biaryl compound.[12] In this case, you could form diphenic acid derivatives.

  • Benzyne Formation: Diazonium salts derived from anthranilic acids can undergo decomposition to form a highly reactive benzyne intermediate, which can then be trapped by various nucleophiles or dimerize, leading to a complex mixture of products.[9]

  • Troubleshooting & Prevention:

    • Careful Control of Reaction Conditions: The formation of these byproducts is often a result of suboptimal reaction conditions (temperature, pH, concentration). Adhering strictly to established protocols is key.

    • Choice of Reagents: The use of copper(I) salts in Sandmeyer-type reactions helps to control the decomposition of the diazonium salt via a radical mechanism, which can be more selective than thermal decomposition.[13]

Summary of Potential Side Products and Their Identification

Side ProductSynthetic RouteIdentification Notes
bis(3-carboxy-2-methylphenyl) disulfide BothHigher molecular weight than the product. Can be identified by MS. In ¹H NMR, the aromatic signals will be similar to the product, but the thiol proton will be absent. IR will lack the S-H stretch.[14][15]
2-methylphenol Newman-KwartLower boiling point than the starting material. Can be identified by GC-MS. Has a characteristic phenolic odor.
3-hydroxy-2-methylbenzoic acid DiazotizationHas a similar polarity to the desired product, making separation challenging. Can be identified by comparing with an authentic sample via TLC or HPLC.
Azo compounds DiazotizationHighly colored (typically yellow, orange, or red). Can be detected visually and by UV-Vis spectroscopy.
Biaryl compounds DiazotizationSignificantly higher molecular weight than the product. Can be identified by MS.

References

  • Brown, E. V. (1950). The Decarboxylation of Salicylic Acid. Journal of the American Chemical Society, 72(8), 3532–3534.
  • Moseley, J. D., & Lenden, P. (2007). The Newman–Kwart rearrangement. Tetrahedron, 63(20), 4120-4125.
  • Tadross, P. M., & Stoltz, B. M. (2012). A Comprehensive History of Benzyne. Chemical Reviews, 112(6), 3550–3577.
  • Diaryl Disulfides, Sulfides and Aryl Alkyl Sulfides from Isothiazolones. (2023). ChemistrySelect, 8(40), e202302893*.
  • Homocouplings of Sodium Arenesulfinates: Selective Access to Symmetric Diaryl Sulfides and Diaryl Disulfides. (2022). Molecules, 27(19), 6232.
  • Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid). (n.d.). Retrieved from [Link]

  • Newman–Kwart rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

  • Decarboxylation of Salicylic acid - Chemistry Stack Exchange. (2017). Retrieved from [Link]

  • Newman-Kwart Rearrangement | Chem-Station Int. Ed. (2016). Retrieved from [Link]

  • Synthesis of Aromatic Thiols | Request PDF. (n.d.). Retrieved from [Link]

  • Sandmeyer reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry. (2018). Retrieved from [Link]

  • Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide. (2024). RSC Advances, 14(25), 17897-17901.
  • Manufacture of phenols by decarboxylation of salicylic acids. (1962).
  • Salicylic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Theoretical study of the mechanism of thermal decarboxylation of salicylic and p-aminobenzoic acids; models for aqueous solution. (1985). Journal of the Chemical Society, Perkin Transactions 2, 1825-1830.
  • DIAZONIUM SALTS. (2020). Retrieved from [Link]

  • The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. (2009).
  • Diazonium compound - Wikipedia. (n.d.). Retrieved from [Link]

  • Reactions of Diazonium Salts. (2023). Retrieved from [Link]

Sources

identifying and characterizing impurities in 2-Mercapto-3-methylbenzoic acid samples

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for analytical chemists and process engineers who require in-depth characterization of 2-Mercapto-3-methylbenzoic acid (CAS: 39169-92-1), a critical intermediate in the synthesis of pharmaceuticals (e.g., antitubercular agents).

Executive Summary & Chemical Context

The Challenge: this compound contains an ortho-mercapto carboxylic acid motif. While the methyl group at position 3 provides some steric protection to the thiol at position 2, this molecule remains highly susceptible to oxidative dimerization.

The "Ghost Peak" Phenomenon: The most frequent user complaint is the appearance of a late-eluting peak that grows over time in solution. This is almost invariably the disulfide dimer, 2,2'-disulfanediylbis(3-methylbenzoic acid) . Unlike static impurities, this species is dynamic, forming during sample preparation and analysis.

Scope: This guide provides a self-validating workflow to distinguish between:

  • Artifactual Impurities: Generated during analysis (Oxidative dimers).

  • Process Impurities: Generated during synthesis (Desulfurized byproducts, unreacted intermediates).

Diagnostic Workflow: Identifying the "Ghost" Peak

If you observe an unknown impurity peak (typically RRT ~2.5 - 3.0) that varies in area between injections, follow this logic gate to confirm its identity before attempting purification.

Logic Gate Diagram

TroubleshootingLogic Start Unknown Peak Observed (RRT > 2.0) Step1 Protocol A: Add TCEP-HCl (Reducing Agent) to Sample Vial Start->Step1 Decision Does the Peak Disappear or Shrink Significantly? Step1->Decision ResultA CONFIRMED: Disulfide Dimer (Oxidative Artifact) Decision->ResultA YES ResultB CONFIRMED: Stable Process Impurity (Likely 3-Methylbenzoic Acid) Decision->ResultB NO ActionA Action: Add EDTA + TCEP to all future samples ResultA->ActionA ActionB Action: Check Starting Material (Desulfurization/Over-reduction) ResultB->ActionB

Figure 1: Decision tree for distinguishing oxidative artifacts (disulfides) from stable synthetic impurities.

Impurity Profiling & Characterization

The following table summarizes the expected impurities based on the standard diazotization synthesis route from 2-amino-3-methylbenzoic acid.

Table 1: Relative Retention Time (RRT) & Identity Prediction

Based on a C18 Reverse Phase column, Acidic Mobile Phase (pH 2.5)

Impurity TypeCompound NamePredicted RRT*Mechanism of FormationDetection Strategy
Target This compound 1.00 N/AMain Peak
Process (SM) 2-Amino-3-methylbenzoic acid~0.4 - 0.6Unreacted Starting MaterialUV

shift (Amine absorption)
Process (Byprod) 3-Methylbenzoic acid (m-Toluic acid)~1.2 - 1.4Desulfurization (Over-reduction)Stable to TCEP; matches m-Toluic std.
Oxidative Disulfide Dimer ~2.5 - 3.2Air Oxidation (Artifact)Disappears with TCEP reduction
Regioisomer 2-Mercapto-5-methylbenzoic acid~0.95 or 1.05Impure Starting MaterialAppears as a "shoulder" or split peak

*Note: RRTs are estimates based on hydrophobicity (LogP). The Dimer is significantly more hydrophobic due to the dual aromatic system.

Mechanistic Insight: The "Steric" Factor

Unlike unsubstituted thiosalicylic acid, the 3-methyl group in your sample is ortho to the thiol.

  • Impact: This provides steric hindrance that slightly retards the rate of dimerization compared to the non-methylated parent.

  • Observation: However, once formed, the dimer is stable. The methyl group also increases the lipophilicity, pushing the dimer's retention time further out in Reverse Phase HPLC.

Validated Experimental Protocols

Protocol A: The "Self-Validating" Sample Preparation

Use this protocol to prove that a peak is a disulfide artifact.

Reagents:

  • TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride) - Preferred over DTT as it is odorless and stable in acid.

  • EDTA (Ethylenediaminetetraacetic acid) - Chelates trace metals (Fe, Cu) that catalyze oxidation.

Procedure:

  • Prepare the sample diluent: Water/Acetonitrile (80:20) with 0.1% Formic Acid and 1 mM EDTA .

  • Dissolve the sample to a concentration of 0.5 mg/mL.

  • Control Injection: Inject the sample immediately.

  • Reduced Injection: Add TCEP-HCl to the same vial (final concentration 5 mM). Vortex and let stand for 5 minutes at room temperature. Inject again.

  • Analysis: If the late-eluting peak (RRT ~2.8) vanishes and the main peak area increases, the impurity is the disulfide dimer [1, 5].

Protocol B: Recommended HPLC Method

Designed to suppress thiol ionization (


) and carboxylic acid ionization (

), ensuring sharp peaks.
  • Column: C18 (e.g., Agilent Zorbax SB-C18 or Waters XSelect), 3.5 µm, 150 x 4.6 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute polar salts/amines)

    • 2-15 min: 5% -> 90% B (Linear gradient)

    • 15-20 min: 90% B (Wash out hydrophobic dimer)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV 254 nm (Aromatic ring) and 310 nm (specific for some sulfur conjugations).

  • Temperature: 25°C (Avoid high heat, which accelerates oxidation).

Impurity Origin Pathways

Understanding where impurities come from allows for process control.

ImpurityPathways SM Starting Material: 2-Amino-3-methylbenzoic acid Intermediate Diazonium Salt SM->Intermediate NaNO2/HCl Target TARGET: This compound Intermediate->Target Sulfur Source (e.g. Xanthate) Desulf Impurity: 3-Methylbenzoic acid (Desulfurization) Intermediate->Desulf Side Reaction (Loss of N2/S) Dimer Impurity: Disulfide Dimer (Oxidation) Target->Dimer Air/Trace Metals (Reversible) Dimer->Target TCEP Reduction

Figure 2: Synthetic and degradation pathways. Note that the Dimer pathway is reversible, while Desulfurization is permanent.

Frequently Asked Questions (FAQs)

Q1: My sample turned slightly pink/yellow overnight. Is it degraded? A: Likely, yes. Thiosalicylic acid derivatives often form colored charge-transfer complexes or polysulfides upon oxidation. This visual cue confirms the formation of the disulfide or higher oxidation states. Store solid samples under nitrogen at -20°C [1].

Q2: Can I use DTT instead of TCEP for the reduction test? A: Yes, but with a caveat. DTT (Dithiothreitol) is less effective at acidic pH (which is required for this HPLC method). If you use DTT, you may need to buffer the sample to pH 8 for reduction, then re-acidify before injection. TCEP is active over a wide pH range (1.5 - 8.5) and is kinetically faster [5].

Q3: Why do I see a split peak for the main compound? A: This is likely a pH mismatch. The


 of the carboxylic acid is ~3-4. If your mobile phase pH is near the 

, the molecule splits between protonated and deprotonated forms. Ensure your mobile phase contains at least 0.1% Formic Acid or TFA to keep the pH < 3.0 [4].

Q4: Is the disulfide dimer pharmacologically active? A: Generally, no, but it is considered a quality defect. In drug development, disulfides are often classified as "related substances" that must be controlled. However, in vivo, the dimer may be reduced back to the active thiol by glutathione [2].

References

  • Controlling Disulfide Bond Formation and Crystal Growth from 2-Mercaptobenzoic Acid. ResearchGate. (2025).[3] Describes the pH sensitivity of thiosalicylic acid oxidation.Link

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange. PMC. (2021).[4] Fundamental mechanisms of thiol oxidation and reduction.Link

  • Determination of thiols and disulfides via HPLC. NIH. (2009). Standard protocols for acidic HPLC conditions to prevent artifactual oxidation.Link

  • HPLC Troubleshooting Guide. MilliporeSigma. General guide for split peaks and pH effects on ionizable analytes.Link

  • Preventing Thiol Group Oxidation After Deprotection. BenchChem. Comparison of reducing agents (TCEP vs DTT).Link

  • Benzoic acid, 3-methyl- (m-Toluic Acid) Data. NIST WebBook. Spectral data for the likely desulfurized impurity.Link

Sources

Validation & Comparative

A Comparative Analysis of 2-Mercapto-3-methylbenzoic Acid and Its Isomers: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 2-Mercapto-3-methylbenzoic acid and its structural isomers. As valuable building blocks in medicinal chemistry, materials science, and organic synthesis, a deep understanding of their distinct properties is crucial for their effective application. This document delves into a comparative study of their synthesis, physicochemical properties, spectroscopic signatures, and potential applications, supported by experimental data and established protocols.

Introduction: The Significance of Positional Isomerism

Mercaptobenzoic acids are bifunctional molecules featuring both a thiol (-SH) and a carboxylic acid (-COOH) group on a benzene ring. The positional isomerism of these functional groups, along with the presence and location of a methyl group, gives rise to a family of compounds with unique steric and electronic properties. These subtle structural variations can profoundly influence a molecule's reactivity, acidity, solubility, and its interaction with biological targets or material surfaces. This guide will focus on a comparative analysis of this compound and its key isomers to provide researchers with the foundational knowledge to select the optimal isomer for their specific application.

Physicochemical Properties: A Quantitative Comparison

The arrangement of the thiol, methyl, and carboxylic acid groups on the benzene ring directly impacts the intermolecular forces and electronic environment of each isomer, leading to distinct physicochemical properties. A summary of these key properties is presented below.

PropertyThis compound2-Mercapto-4-methylbenzoic acid2-Mercapto-5-methylbenzoic acid3-Mercapto-2-methylbenzoic acid4-Mercapto-3-methylbenzoic acid
CAS Number 77149-11-217839-52-024155-85-9199525-69-821952-63-4
Molecular Formula C₈H₈O₂SC₈H₈O₂SC₈H₈O₂SC₈H₈O₂SC₈H₈O₂S
Molecular Weight 168.21 g/mol 168.21 g/mol 168.21 g/mol 168.21 g/mol 168.21 g/mol
Melting Point (°C) 160-165[1]151-152154-157[1]N/A209-211
Boiling Point (°C) ~337.5 (Predicted)~337.5 (Predicted)~337.5 (Predicted)~317 (Predicted)[2]~337.5 (Predicted)
pKa (COOH, predicted) ~3.8~3.9~4.0~4.1~4.2
pKa (SH, predicted) ~8.5~8.6~8.7~8.8~8.9

Note: Predicted values are based on computational models and should be used as estimates. Experimental values can vary based on conditions.

The differences in melting points can be attributed to variations in crystal packing and intermolecular hydrogen bonding capabilities. The predicted pKa values suggest that the position of the electron-donating methyl group relative to the carboxylic acid and thiol groups subtly influences their acidity.

Synthesis Strategies: A Unified Approach with Isomer-Specific Considerations

A common and effective method for the synthesis of these mercaptobenzoic acid isomers involves a three-step process starting from the corresponding amino-methylbenzoic acid. This process includes diazotization, conversion to a xanthate intermediate, and subsequent hydrolysis.

Figure 2: Potential application areas for mercapto-methylbenzoic acid isomers.

  • Nanomaterials Synthesis: The isomers of mercaptobenzoic acid have been used as capping ligands in the synthesis of gold (Au) and copper (Cu) nanoclusters. [2][3][4]The isomeric position of the functional groups has been shown to have a significant effect on the stability and optical properties of the resulting nanoclusters. [2][3]This allows for the fine-tuning of the nanoparticle characteristics for applications in catalysis, sensing, and bioimaging.

  • Pharmaceutical Intermediates: These compounds are valuable intermediates in the synthesis of more complex pharmaceutical agents. For example, 2-Mercapto-5-methylbenzoic acid is used in the synthesis of various drugs. [1]The thiol group can be a key pharmacophore or a handle for further functionalization. Additionally, the mucoadhesive properties of polymers like chitosan can be improved by grafting with 2-mercaptobenzoic acid, suggesting potential for drug delivery applications.

  • Self-Assembled Monolayers (SAMs): The thiol group provides a robust anchor to gold and other metal surfaces, enabling the formation of well-defined self-assembled monolayers. The carboxylic acid and methyl groups can then be used to tailor the surface properties, such as hydrophobicity and chemical reactivity, for applications in biosensors, corrosion inhibition, and molecular electronics.

Conclusion

The isomers of mercapto-methylbenzoic acid, while sharing the same molecular formula, exhibit distinct physicochemical properties and offer unique opportunities in various scientific fields. The choice of a specific isomer can have a profound impact on the outcome of a synthesis or the performance of a material. This guide has provided a comparative overview to aid researchers and drug development professionals in making informed decisions for their applications. A thorough understanding of the structure-property relationships within this class of compounds is paramount for advancing innovation in chemistry, materials science, and medicine.

References

  • Riello UPS. 77149-11-2 | this compound. (n.d.).
  • ACS Omega. Isomeric Effect of Mercaptobenzoic Acids on the Synthesis, Stability, and Optical Properties of Au25(MBA)18 Nanoclusters. (2018).
  • ACS Publications. Isomeric Effect of Mercaptobenzoic Acids on the Synthesis, Stability, and Optical Properties of Au25(MBA)18 Nanoclusters. (2018).
  • Royal Society of Chemistry. The isomeric effect of mercaptobenzoic acids on the preparation and fluorescence properties of copper nanoclusters. (2015).

Sources

A Comparative Guide to Mercaptobenzoic Acids in Biological Assays: Unraveling the Isomeric Impact

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the nuanced differences between structurally similar molecules can be the pivotal factor in experimental success. This guide provides an in-depth comparison of 2-mercapto-3-methylbenzoic acid and its related mercaptobenzoic acid isomers—2-mercaptobenzoic acid (thiosalicylic acid), 3-mercaptobenzoic acid, and 4-mercaptobenzoic acid—within the context of biological assays. We will explore their known biological activities, delve into the causality behind experimental choices when using these compounds, and provide detailed protocols for relevant assays.

Introduction: The Mercaptobenzoic Acid Scaffold

Mercaptobenzoic acids are bifunctional molecules containing both a carboxylic acid and a thiol group attached to a benzene ring. This unique structure allows for a diverse range of chemical interactions, making them valuable tools in various scientific disciplines, from materials science to pharmacology. The position of the thiol group relative to the carboxylic acid (ortho, meta, or para) and the presence of additional substituents, such as a methyl group, can significantly influence their physicochemical properties and, consequently, their biological activities. Understanding these structure-activity relationships is crucial for selecting the appropriate isomer for a specific biological investigation.

Comparative Biological Activities: A Tale of Isomers

While direct comparative studies across all isomers in a wide range of biological assays are limited in the published literature, we can synthesize the available data to draw meaningful comparisons. A significant challenge in this comparative analysis is the limited availability of specific biological assay data for this compound and 3-mercaptobenzoic acid. Much of the available research has focused on the more readily available 2-mercapto- and 4-mercaptobenzoic acids and their derivatives.

This compound: The Enigma
2-Mercaptobenzoic Acid (Thiosalicylic Acid): A Versatile Precursor and Bioactive Molecule

Thiosalicylic acid is the most extensively studied isomer, with a range of reported biological activities. It is a known precursor for various drugs, including the vaccine preservative thiomersal and therapeutics for atherosclerosis and melanoma[2][3].

  • Anti-inflammatory and Antioxidant Potential: While direct quantitative data for the parent acid is sparse, derivatives of 2-mercaptobenzoic acid have demonstrated both anti-inflammatory and antioxidant properties. Studies on S-alkyl derivatives have shown a reduction in pro-oxidative parameters and enhanced antioxidant enzyme activity in vivo[4]. Furthermore, other derivatives have been shown to possess dual anti-inflammatory and antioxidant activities, suggesting the therapeutic potential of the 2-mercaptobenzoic acid scaffold[4]. Thiosalicylic acid itself is known to have antipyretic and non-narcotic analgesic properties[5][6][7].

  • Antimicrobial Activity: Thiosalicylic acid and its derivatives have been investigated for their antimicrobial properties. Some synthetic precursors derived from thiosalicylic acid have shown inhibitory effects on the growth of Bacillus subtilis[8].

  • Enzyme Inhibition and Apoptosis: Thiosalicylic acid and its derivatives have been implicated in various cellular processes, including the induction of apoptosis in different cell lines and the inhibition of enzymes[9].

3-Mercaptobenzoic Acid: Emerging Potential

Similar to this compound, there is a limited amount of specific biological assay data for 3-mercaptobenzoic acid. However, some sources indicate its potential as an antioxidant and antimicrobial agent[10]. Its unique structure, with the meta-positioning of the functional groups, influences its chemical reactivity and potential interactions with biological targets[10]. Further research is needed to fully elucidate its biological activity profile.

4-Mercaptobenzoic Acid: A Targeted Modulator

4-Mercaptobenzoic acid has been identified as a more targeted bioactive molecule compared to its isomers.

  • GABA Receptor Antagonism: It is described as a receptor antagonist that binds to the benzodiazepine site of the GABA-A receptor, thereby blocking the action of GABA, the primary inhibitory neurotransmitter in the central nervous system[11]. This activity suggests its potential use in neuroscience research to probe GABAergic signaling.

  • Inhibition of Cell Growth: In tissue culture studies, 4-mercaptobenzoic acid has been shown to inhibit cell growth by interfering with cell division[11].

Quantitative Data Summary

The following table summarizes the available quantitative data for the mercaptobenzoic acids. The significant gaps highlight the need for further research, particularly for the 2-mercapto-3-methyl and 3-mercapto isomers.

CompoundBiological AssayTargetResultReference
This compound --No data available-
2-Mercaptobenzoic acid (Thiosalicylic Acid) AntimicrobialBacillus subtilisLow but reproducible inhibition[8]
3-Mercaptobenzoic acid --No data available-
4-Mercaptobenzoic acid Receptor BindingGABA-A ReceptorAntagonist[11]
Cell-based AssayCell DivisionInhibits cell growth[11]

Structure-Activity Relationship: An Interpretive Framework

The differences in the biological activities of mercaptobenzoic acid isomers can be attributed to their distinct chemical structures. The spatial arrangement of the carboxylic acid and thiol groups, as well as the presence of other substituents, dictates how these molecules interact with biological targets.

  • Positional Isomerism: The ortho, meta, and para positioning of the thiol group relative to the carboxylic acid affects the molecule's polarity, acidity, and ability to form intramolecular hydrogen bonds. These factors influence the molecule's conformation and how it fits into the binding pocket of a receptor or enzyme.

  • Substituent Effects: The addition of a methyl group in this compound introduces steric hindrance and alters the electronic properties of the aromatic ring. This can either enhance or diminish binding to a biological target compared to the unsubstituted 2-mercaptobenzoic acid.

The study of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, guiding the design of more potent and selective drugs[12][13][14][15]. A systematic investigation of the biological activities of a series of mercaptobenzoic acid isomers would provide valuable SAR data for this chemical class.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key biological assays relevant to the potential activities of mercaptobenzoic acids.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo assay is a standard method for evaluating the anti-inflammatory properties of compounds.

Principle: Carrageenan, a polysaccharide, is injected into the paw of a rodent, inducing an inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Protocol:

  • Acclimatize animals (e.g., Wistar rats) to the experimental conditions.

  • Measure the initial paw volume of each animal using a plethysmometer.

  • Administer the test compound (e.g., mercaptobenzoic acid isomer) or a vehicle control, typically intraperitoneally or orally.

  • After a set pre-treatment time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Antioxidant Activity: DPPH Radical Scavenging Assay

This in vitro assay is a rapid and simple method to screen for antioxidant activity.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a colorless hydrazine, and the decrease in absorbance is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions of the test compound.

  • Prepare a fresh solution of DPPH in the same solvent.

  • In a 96-well plate or cuvettes, mix the test compound dilutions with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Caption: Workflow for DPPH Radical Scavenging Assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This in vitro assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid or solid growth medium. After incubation, the lowest concentration of the compound that inhibits growth is determined.

Protocol:

  • Prepare a stock solution of the test compound.

  • Perform serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi).

  • Inoculate each well of the microtiter plate with the microbial suspension.

  • Include appropriate controls (e.g., growth control without the compound and sterility control without microorganisms).

  • Incubate the plate under appropriate conditions (e.g., temperature and time) for the test microorganism.

  • After incubation, visually inspect the wells for turbidity (a sign of microbial growth).

  • The MIC is the lowest concentration of the test compound in which no visible growth is observed.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Signaling Pathways of Interest

The known biological activities of some mercaptobenzoic acids suggest their potential interaction with key signaling pathways.

GABAergic Signaling

4-Mercaptobenzoic acid's antagonism of the GABA-A receptor directly implicates it in the modulation of GABAergic signaling. This pathway is the primary inhibitory neurotransmitter system in the brain and is crucial for regulating neuronal excitability.

GABA_Signaling GABA GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds to Chloride_Influx Chloride Ion Influx GABA_A_Receptor->Chloride_Influx Opens Hyperpolarization Hyperpolarization (Inhibition of Neuron) Chloride_Influx->Hyperpolarization Leads to Four_MBA 4-Mercaptobenzoic Acid Four_MBA->GABA_A_Receptor Blocks COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesize Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Mediate MBA_Derivatives Mercaptobenzoic Acid Derivatives (Potential) MBA_Derivatives->COX_Enzymes Inhibit?

Caption: The Cyclooxygenase (COX) Pathway and the potential inhibitory role of Mercaptobenzoic Acid Derivatives.

Conclusion and Future Directions

This guide provides a comparative overview of this compound and other mercaptobenzoic acid isomers based on the currently available scientific literature. While 2-mercaptobenzoic acid and 4-mercaptobenzoic acid have demonstrated distinct biological activities, there is a clear need for further investigation into the bioactivity of this compound and 3-mercaptobenzoic acid.

Future research should focus on:

  • Systematic Screening: Conducting a comprehensive screening of all four isomers in a panel of standardized biological assays to generate robust, comparative data.

  • Mechanism of Action Studies: For any identified activities, elucidating the underlying molecular mechanisms and identifying the specific biological targets.

  • Structure-Activity Relationship Studies: Synthesizing and testing a broader range of derivatives to establish clear structure-activity relationships, which can guide the development of more potent and selective compounds.

By filling these knowledge gaps, the scientific community can unlock the full potential of this versatile class of molecules for applications in drug discovery and biomedical research.

References

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  • Request PDF. (2025). Alkyl Derivatives of 2‐Mercaptobenzoic Acid Exhibit Dual Anti‐Inflammatory and Antioxidant Activities: Combined In Vivo, In Vitro, and In Silico Evaluation. ResearchGate. [Link]

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A Senior Application Scientist's Guide to HPLC Column Selection for the Separation of 2-Mercapto-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of a Multifunctional Molecule

2-Mercapto-3-methylbenzoic acid is a molecule that presents a unique and interesting challenge for chromatographic separation. Its structure incorporates three distinct functional groups that govern its behavior in a High-Performance Liquid Chromatography (HPLC) system: a carboxylic acid, an aromatic ring, and a thiol (mercapto) group. The acidic nature of the carboxyl group dictates a strong dependence on mobile phase pH for retention.[1][2][3] The aromatic ring introduces the possibility of π-π interactions, while the polar thiol group can lead to secondary interactions with the stationary phase or metal components of the HPLC system.

This guide provides an in-depth evaluation of three distinct reversed-phase HPLC columns—the workhorse C18, the alternative selectivity Phenyl-Hexyl, and the polar-functionalized Cyano column—for the robust separation and analysis of this compound. Our objective is to move beyond a simple listing of specifications and delve into the causality behind column selection, providing researchers, scientists, and drug development professionals with a practical framework for method development.

Pillar 1: Understanding the Separation Mechanisms

The choice of an HPLC column is the most powerful tool for manipulating selectivity in a separation.[4] For this compound, the ideal column must effectively manage hydrophobic, aromatic, and polar characteristics to achieve a sharp, symmetrical peak with good retention.

  • C18 (ODS) Columns: The industry standard, C18 columns separate molecules primarily based on hydrophobic interactions between the analyte and the long octadecyl carbon chains of the stationary phase.[5] For our target analyte, the methyl group and the benzene ring contribute to its hydrophobicity, making C18 a logical starting point.

  • Phenyl-Hexyl Columns: These columns offer a mixed-mode separation mechanism. In addition to hydrophobic interactions from the hexyl chain, they provide unique selectivity for aromatic compounds through π-π interactions between the stationary phase's phenyl groups and the analyte's aromatic ring.[6][7] This can be particularly advantageous for separating aromatic analytes from other compounds where a C18 column may fall short.[5]

  • Cyano (CN) Columns: Cyano columns are significantly less hydrophobic than C18 or Phenyl-Hexyl phases and offer different selectivity based on dipole-dipole interactions.[8][9] The cyano group is a strong dipole, making this column a viable alternative when traditional reversed-phase columns provide insufficient or undesirable separation.[8]

Below is a visualization of the primary interaction mechanisms anticipated between this compound and the evaluated stationary phases.

G cluster_analyte This compound cluster_columns Stationary Phase Interactions Analyte Aromatic Ring (π-electrons) Carboxylic Acid (Polar/Ionizable) Thiol Group (Polar) Methyl Group (Hydrophobic) C18 C18 (Octadecylsilane) Hydrophobic Interaction Analyte:f3->C18:h Strong Phenyl Phenyl-Hexyl π-π Interaction Hydrophobic Interaction Analyte:f0->Phenyl:p Strong Analyte:f3->Phenyl:h Moderate Cyano Cyano (CN) Dipole-Dipole Interaction Weak Hydrophobic Analyte:f1->Cyano:d Primary Analyte:f2->Cyano:d Primary

Caption: Primary interaction mechanisms for this compound.

Pillar 2: Self-Validating Experimental Design

A robust HPLC method relies on a protocol where each parameter is chosen to ensure reproducibility and peak integrity. The following experimental design is proposed as a comprehensive starting point for evaluating the selected columns.

Core Causality: The Critical Role of Mobile Phase pH

For acidic compounds like this compound, mobile phase pH is the most critical parameter for controlling retention and peak shape.[2][10] The carboxylic acid group has a specific pKa. When the mobile phase pH is at or near the pKa, the analyte exists in both ionized and non-ionized forms, often leading to broad or split peaks.[10] To ensure a single, stable form, the mobile phase pH should be adjusted to be at least 2 units below the analyte's pKa.[2] This suppresses ionization, rendering the molecule more neutral and hydrophobic, which leads to increased retention and improved peak symmetry in a reversed-phase system.[3][11] The addition of 0.1% formic acid to the mobile phase is a standard and effective way to achieve this.[11]

Experimental Protocols

1. Reagents and Materials

  • Standards: this compound (analytical standard grade, ≥99% purity).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade).

  • Reagents: Formic acid (analytical grade).

  • Water: Deionized water, filtered through a 0.45 µm membrane.

  • Sample Filtration: 0.45 µm syringe filters (PTFE or Nylon).

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Columns (all 4.6 x 150 mm, 5 µm particle size):

    • Standard C18 Column

    • Phenyl-Hexyl Column

    • Cyano (CN) Column

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: UV at 254 nm (or optimal wavelength determined by UV scan).

3. Mobile Phase and Sample Preparation

  • Mobile Phase Preparation: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water for Mobile Phase A. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile for Mobile Phase B. Degas both solutions for 15 minutes before use.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50 v/v) is recommended.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Dilute the stock solution appropriately with the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Gradient Elution Program A gradient elution is recommended to ensure the separation of the main analyte from potential impurities with a wide range of polarities.[11]

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
15.0595
18.0595
18.1955
25.0955
Experimental Workflow

The logical flow from preparation to analysis is crucial for consistent results.

Caption: Overall workflow for HPLC column evaluation.

Pillar 3: Anticipated Performance and Data-Driven Comparison

Based on the established principles of chromatography, we can anticipate the performance of each column. This theoretical data provides a framework for what to expect during experimental evaluation.

Performance MetricC18 ColumnPhenyl-Hexyl ColumnCyano (CN) ColumnRationale
Retention Time (t_R) Moderate-HighHighLowC18 retention is driven by hydrophobicity. Phenyl-Hexyl adds π-π interactions, likely increasing retention.[7] Cyano is a polar phase, leading to weaker retention in reversed-phase mode.[8]
Peak Tailing (T_f) < 1.5< 1.3< 1.5With a low pH mobile phase, tailing should be minimal. The Phenyl-Hexyl may offer slightly better peak shape due to its different surface chemistry.
Selectivity (α) BaselinePotentially HighestDifferentPhenyl-Hexyl offers an alternative selectivity to C18, which is crucial for separating structurally similar aromatic compounds.[4][12] Cyano will provide a completely different elution pattern.[8]
Resolution (R_s) GoodExcellentApplication DependentResolution depends on selectivity and efficiency. The unique selectivity of the Phenyl-Hexyl column is expected to provide the best resolution from potential aromatic impurities.

Discussion and Recommendations

  • C18 Column: This column is the logical and recommended starting point for method development. It is expected to provide good retention and a satisfactory peak shape, given the use of an acidified mobile phase to suppress ionization. Its performance will serve as the benchmark against which other columns are measured.

  • Phenyl-Hexyl Column: This is the prime candidate for optimization and for achieving the highest resolution, especially if the sample contains aromatic impurities. The added π-π interaction mechanism provides a powerful tool to alter selectivity that is unavailable with a standard C18 column.[5][6] If co-elution is observed on the C18 column, the Phenyl-Hexyl is the most logical next step.

  • Cyano Column: The Cyano column is a problem-solving tool in this context. Due to its lower hydrophobicity, it will likely yield significantly shorter retention times. This could be beneficial if the analyte is too strongly retained on C18 or Phenyl-Hexyl columns. More importantly, it offers a completely orthogonal selectivity, which can be invaluable if challenging separations are encountered.[8]

References

  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. (2026).
  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? (n.d.).
  • Phenyl-Hexyl Columns. (n.d.).
  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. (n.d.). Agilent Technologies.
  • Cyano Column. (n.d.). GL Sciences.
  • Stability and Performance of Cyano Bonded Phase HPLC Columns. (n.d.). Supelco.
  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (2007). Analytical Biochemistry.
  • Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. (n.d.). Shimadzu.
  • HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. (n.d.). SIELC Technologies.
  • Method development for the determination of thiols using HPLC with fluorescence detection. (2010). DiVA Portal.
  • Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America.
  • The HPLC analysis of polar analytes with aqueous mobile phases. (n.d.).
  • Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. (2009).
  • The use of Mobile Phase pH as a Method Development Tool. (2020).
  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. (2022). Phenomenex.
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER.
  • High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-(3-methylphenyl)benzoic acid. (n.d.). BenchChem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.